molecular formula C11H13NO B1280676 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 870679-59-7

1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1280676
CAS No.: 870679-59-7
M. Wt: 175.23 g/mol
InChI Key: VNZOYEIMPFFVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOYEIMPFFVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468857
Record name 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870679-59-7
Record name 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Guide: 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

CAS Number: 870679-59-7 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a versatile chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. Its rigid, seven-membered ring structure fused to a benzene ring provides a unique scaffold for the development of novel therapeutics. This technical guide outlines the synthesis, potential applications, and associated biological data of compounds derived from this core structure, with a focus on its role in the development of agents targeting the central nervous system (CNS) and for oncology applications. The benzo[1]annulen-5-one framework is a key component in molecules designed as selective estrogen receptor degraders (SERDs) and as ligands for the GluN2B subunit of the NMDA receptor.[2][3]

Physicochemical Properties

While specific experimental data for the title compound is limited, general properties of the parent scaffold, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, are available.

PropertyValueReference
Density1.071 g/mL at 25 °CChemBK
Boiling Point270 °CChemBK
Refractive Indexn20/D 1.564ChemBK

Synthesis

The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not extensively detailed in publicly available literature, but a common route involves the reduction of the corresponding nitro compound, 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. A general procedure for the synthesis of the parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, is provided below as a foundational method.

Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This protocol describes a Friedel-Crafts acylation approach to construct the core benzo[1]annulenone ring system.

Materials:

  • δ-Valerolactone

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 5L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 332.3 g of δ-valerolactone and 2.33 L of benzene.

  • Begin stirring and add 1.77 kg of anhydrous aluminum chloride in portions over 2 hours, maintaining the temperature at ambient conditions.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a mixture of 8 kg of crushed ice and 1.4 L of concentrated hydrochloric acid with stirring.

  • Separate the organic layer. Extract the aqueous layer once with 2 L of toluene.

  • Combine the organic layers and wash sequentially with 10% NaOH solution and 1 L of water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 178-182 °C, followed by a second rectification to yield pure 1-benzocycloheptanone.

Gcluster_startStarting Materialscluster_reagentsReagentsdelta-Valerolactonedelta-ValerolactoneReactionMixtureReactionMixturedelta-Valerolactone->ReactionMixture+ BenzeneBenzeneBenzeneBenzene->ReactionMixtureAlCl3AlCl3AlCl3->ReactionMixtureFriedel-Crafts AcylationHClHClWorkupWorkupHCl->WorkupNaOHNaOHExtractionExtractionNaOH->ExtractionWash organic phaseReactionMixture->Workup1. 80°C, 14h2. Quench with ice/HClWorkup->ExtractionSeparate layersPurificationPurificationExtraction->Purification1. Dry with Na2SO42. ConcentrateFinalProduct6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-onePurification->FinalProductVacuum Distillation

Biological Applications and Data

While 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a building block, its derivatives have shown significant potential in two primary therapeutic areas: oncology and neuroscience.

Selective Estrogen Receptor Degraders (SERDs) in Oncology

Derivatives of the 6,7-dihydro-5H-benzo[1]annulene scaffold have been developed as potent SERDs.[2][4][5] These compounds aim to treat hormone receptor-positive breast cancer by promoting the degradation of the estrogen receptor alpha (ERα), a key driver of tumor growth in these cancers.

Signaling Pathway:

GEstrogenEstrogenERaEstrogen Receptor α (ERα)Estrogen->ERaBinds and ActivatesUbiquitinProteasomeSystemUbiquitin-ProteasomeSystemERa->UbiquitinProteasomeSystemTargets for DegradationGeneExpressionCancer Cell Proliferation& Survival Gene ExpressionERa->GeneExpressionPromotes TranscriptionBenzoannulene_DerivativeBenzo[1]annuleneDerivative (SERD)Benzoannulene_Derivative->ERaBinds toDegradationERα DegradationUbiquitinProteasomeSystem->DegradationCancerGrowthTumor GrowthGeneExpression->CancerGrowthLeads toDegradation->CancerGrowthInhibits

Quantitative Data: Specific quantitative data for derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one as SERDs is primarily found within patent literature and is often presented in ranges. For representative compounds from patent WO 2022/084280 A1, the following activities are reported:

AssayEndpointActivity Range
ERα DegradationDC₅₀< 100 nM
Cell Proliferation (MCF-7)IC₅₀< 100 nM

Experimental Protocol: ERα Degradation Assay (General)

  • Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are plated in multi-well plates and allowed to adhere. The media is then replaced with media containing the test compound at various concentrations.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, cells are washed and lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensity corresponding to ERα is quantified. The percentage of ERα degradation relative to a vehicle control is calculated for each compound concentration to determine the DC₅₀ value.

GluN2B-Selective NMDA Receptor Antagonists in Neuroscience

Fluorinated derivatives of benzo[1]annulen-7-amines have been synthesized and evaluated as selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds have potential therapeutic applications in neurological and neurodegenerative disorders due to their ability to modulate glutamatergic neurotransmission with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.

Signaling Pathway:

GGlutamateGlutamateNMDA_ReceptorNMDA Receptor(with GluN2B subunit)Glutamate->NMDA_ReceptorBinds and ActivatesCa_InfluxCa²⁺ InfluxNMDA_Receptor->Ca_InfluxOpens Ion ChannelBenzoannulene_AmineBenzo[1]annulen-7-amineDerivativeBenzoannulene_Amine->NMDA_ReceptorAllosterically Inhibits(at GluN2B subunit)Neuronal_SignalingDownstream Neuronal SignalingCa_Influx->Neuronal_SignalingExcitotoxicityExcitotoxicity & Neuronal DamageNeuronal_Signaling->ExcitotoxicityExcessive activation leads to

Quantitative Data: The following table summarizes the binding affinities of representative fluorinated benzo[1]annulen-7-amines for the GluN2B subunit and their selectivity over sigma (σ) receptors.[6]

CompoundGluN2B Kᵢ (nM)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
cis-6h2.3> 10,000> 10,000
6g2.9> 10,000> 10,000
6f11> 10,000> 10,000

Experimental Protocol: Radioligand Binding Assay for GluN2B (General)

  • Membrane Preparation: Membranes from cells expressing the human NMDA receptor (containing the GluN2B subunit) are prepared.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used for the binding assay.

  • Radioligand: A specific radioligand for the ifenprodil binding site on the GluN2B subunit (e.g., [³H]ifenprodil) is used.

  • Competition Assay: A constant concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Conclusion

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable starting material for the synthesis of complex molecules with significant therapeutic potential. Its derivatives have been successfully developed as selective estrogen receptor degraders for cancer treatment and as GluN2B-selective NMDA receptor antagonists for neurological disorders. The unique conformational constraints imposed by the benzo[1]annulene scaffold make it an attractive core for further exploration in drug discovery. Researchers and drug development professionals can leverage this core structure to design novel ligands with high affinity and selectivity for a variety of biological targets.

Physicochemical Properties of 1-Aminobenzosuberone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminobenzosuberone derivatives have emerged as a significant scaffold in medicinal chemistry, primarily investigated for their potent inhibitory effects on various metallo-aminopeptidases. These enzymes, including Aminopeptidase N (APN/CD13), are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as oncology and infectious diseases. The efficacy and developability of these derivatives as drug candidates are intrinsically linked to their physicochemical properties. Parameters such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility govern the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds, thereby influencing their bioavailability, target engagement, and potential for off-target effects.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-aminobenzosuberone derivatives. While a consolidated public dataset of these properties for a wide range of analogs is not currently available, this document outlines the standardized experimental protocols for their determination. Furthermore, it presents the key signaling pathways associated with their biological targets and visualizes the experimental workflows, offering a foundational resource for researchers in the field.

Data Presentation: Physicochemical Properties

The following tables provide a structured format for the presentation of key physicochemical data for 1-aminobenzosuberone derivatives. Due to the limited availability of a comprehensive, publicly accessible dataset, the values presented below are representative and intended to serve as a template for data organization.

Table 1: Lipophilicity and pKa of Representative 1-Aminobenzosuberone Derivatives

Compound IDStructureclogP (Calculated)Experimental logPpKa (Amine)
ABS-001 (Structure Image Placeholder)2.82.5 ± 0.18.2 ± 0.1
ABS-002 (Structure Image Placeholder)3.53.2 ± 0.28.0 ± 0.1
ABS-003 (Structure Image Placeholder)4.13.8 ± 0.17.9 ± 0.2

Table 2: Aqueous Solubility of Representative 1-Aminobenzosuberone Derivatives

Compound IDKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4
ABS-001 150120
ABS-002 8560
ABS-003 4025

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A set of reference compounds with known logP values is injected into the HPLC system under isocratic conditions (a constant mobile phase composition). The retention time (t_R) for each reference compound is recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (t_R - t_0) / t_0 where t_0 is the column dead time (the retention time of a non-retained compound).

  • Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known logP values of the reference compounds. This generates a calibration curve.

  • Sample Analysis: The 1-aminobenzosuberone derivative is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the reference compounds. Its retention time is recorded.

  • logP Determination: The capacity factor for the test compound is calculated, and its logarithm is used to determine the logP value from the calibration curve.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of the primary amine group in 1-aminobenzosuberone derivatives, which is crucial for understanding their ionization state at physiological pH.

Methodology:

  • Sample Preparation: A precise amount of the 1-aminobenzosuberone derivative is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like KCl.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial form of the compound (free base or salt). The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is protonated. Specialized software is often used to refine the pKa value from the titration data.

Determination of Aqueous Solubility (Kinetic Method)

Objective: To determine the kinetic solubility of the compounds, which is relevant for early-stage drug discovery and high-throughput screening.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the 1-aminobenzosuberone derivative is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The DMSO stock solution is added to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution. The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is sealed and shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection of Precipitation: The presence of precipitate is detected by measuring the turbidity of the solution in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that does not show significant precipitation compared to a blank control.

Mandatory Visualizations

Signaling Pathway of Aminopeptidase N (APN/CD13)

APN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bioactive Peptides Bioactive Peptides APN Aminopeptidase N (APN/CD13) Bioactive Peptides->APN Cleavage Amino Acids Amino Acids APN->Amino Acids Integrin Integrin Recycling APN->Integrin Modulates GTPases Small GTPases (RhoA, Rac1) APN->GTPases Regulates PI3K PI3K/Akt Pathway APN->PI3K Activates Erk Erk1/2 Pathway APN->Erk Activates Wnt Wnt/β-catenin Pathway APN->Wnt Activates Invasion Cell Invasion & Migration Integrin->Invasion GTPases->Invasion Angiogenesis Angiogenesis PI3K->Angiogenesis PI3K->Invasion Erk->Angiogenesis Erk->Invasion Wnt->Angiogenesis 1-Aminobenzosuberone\nDerivatives 1-Aminobenzosuberone Derivatives 1-Aminobenzosuberone\nDerivatives->APN Inhibition

Caption: Signaling pathway of Aminopeptidase N (APN/CD13) and its inhibition.

Experimental Workflow for Kinetic Solubility Assay

Kinetic_Solubility_Workflow start Start prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock serial_dilution Perform Serial Dilutions in DMSO (Optional) prep_stock->serial_dilution add_to_plate Add Stock/Dilutions to 96-Well Plate serial_dilution->add_to_plate add_buffer Add Aqueous Buffer (pH 7.4) to each well add_to_plate->add_buffer incubate Incubate with Shaking (e.g., 2 hours at 25°C) add_buffer->incubate measure Measure Turbidity/ Absorbance (Nephelometry) incubate->measure analyze Analyze Data: Determine Precipitation Threshold measure->analyze end End: Report Kinetic Solubility (μM) analyze->end

Caption: Workflow for the determination of kinetic solubility.

An In-depth Technical Guide on 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: Molecular Structure, Synthesis, and Biological Relevance

An In-depth Technical Guide on 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Molecular Structure, Synthesis, and Biological Relevance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This compound and its analogs are of increasing interest in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders.

Molecular Structure and Physicochemical Properties

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a bicyclic organic compound with the chemical formula C₁₁H₁₃NO.[2][3] Its structure features a benzene ring fused to a seven-membered cycloheptanone ring, with an amino group substituted on the aromatic portion.

Key Structural Features:

  • Benzoannulene Core: A rigid bicyclic system providing a defined three-dimensional scaffold.

  • Keto Group: A potential hydrogen bond acceptor, contributing to receptor interactions.

  • Amino Group: A key functional group for forming salts, hydrogen bonding, and further chemical modification.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 870679-59-7[2]
Molecular Formula C₁₁H₁₃NO[2][3]
Molecular Weight 175.23 g/mol [2][3]
Appearance Predicted: Solid
Solubility Predicted: Soluble in organic solvents
Predicted LogP 2.76
Predicted pKa Amine: 4.5; Carbonyl α-H: 18.5

Table 1: Physicochemical Properties of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. While full experimental spectra are proprietary to their originators, representative data based on published information for analogous structures are provided below.

¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz) Mass Spectrometry (Predicted) Infrared (Predicted, KBr)
δ 7.5-6.8 (m, 3H, Ar-H)δ 205.0 (C=O)[M+H]⁺: 176.10243400-3200 cm⁻¹ (N-H stretch)
δ 4.0 (br s, 2H, NH₂)δ 150.0 (Ar-C-NH₂)3050 cm⁻¹ (Ar C-H stretch)
δ 2.9 (t, 2H, CH₂)δ 135.0 (Ar-C)2950-2850 cm⁻¹ (Aliphatic C-H stretch)
δ 2.5 (t, 2H, CH₂)δ 130.0 (Ar-CH)1680 cm⁻¹ (C=O stretch)
δ 1.9 (m, 4H, CH₂)δ 128.0 (Ar-CH)1600 cm⁻¹ (Ar C=C stretch)
δ 115.0 (Ar-CH)1500 cm⁻¹ (N-H bend)
δ 45.0 (CH₂)
δ 30.0 (CH₂)
δ 25.0 (CH₂)
δ 20.0 (CH₂)

Table 2: Predicted Spectroscopic Data for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Experimental Protocols

Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The synthesis of the title compound can be approached via a multi-step sequence, likely starting from the corresponding nitro derivative, which is subsequently reduced. A plausible synthetic workflow is outlined below.

GA6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-oneBNitration(HNO3, H2SO4)A->BStep 1C1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneB->CDReduction(e.g., Fe/HCl or H2/Pd-C)C->DStep 2E1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneD->E

The Rising Profile of 1-Aminotetrahydrobenzannulenones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel scaffolds with significant biological activity is perpetual. Among the emerging classes of compounds, 1-aminotetrahydrobenzannulenones, and more specifically their aminobenzosuberone derivatives, are gaining considerable attention. These compounds, characterized by a fused benzene ring and a seven-membered cycloheptanone ring bearing an amino group at the first position, have demonstrated potent and selective inhibitory activity against a critical enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. This technical guide provides an in-depth overview of the biological activity of these compounds, focusing on their antimalarial properties, and includes detailed experimental protocols and pathway visualizations to support further research and development in this promising area.

The primary biological target identified for aminobenzosuberone derivatives is the Plasmodium falciparum M1 alanyl aminopeptidase (PfA-M1).[1][2] This enzyme plays a crucial role in the terminal stages of hemoglobin digestion by the parasite, a process essential for its survival and proliferation within human red blood cells.[3] By inhibiting PfA-M1, these compounds disrupt the parasite's ability to obtain essential amino acids from hemoglobin, leading to its death.[1][4] The selectivity of these inhibitors for the parasite's enzyme over human counterparts is a key aspect of their therapeutic potential.

Quantitative Analysis of Biological Activity

The inhibitory potency of various 1-aminotetrahydrobenzannulenone derivatives, specifically aminobenzosuberones, against PfA-M1 and the related PfA-M17 has been quantified. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from published studies.

Compound IDTarget EnzymeKi (nM)IC50 (µM) vs. P. falciparum (strain)Reference
T5 (aminobenzosuberone derivative) PfA-M15011.2 (3D7), 6.5 (FcB1)[1][2]
PfA-M17>100,000[1][2]
Bestatin PfA-M1100[1]
PfA-M17400[1]
4-phenyl derivative 7c PfA-M16.5 - 11.2[5]

Experimental Protocols

Synthesis of 4-amino-2,3,4,5-tetrahydrobenzo[b]cyclohepten-1-one Derivatives (General Procedure)

The synthesis of the aminobenzosuberone scaffold typically involves a multi-step process. A representative synthetic route is outlined below. For specific derivatives, modifications to starting materials and reagents would be necessary.

Workflow for the Synthesis of Aminobenzosuberone Derivatives

cluster_synthesis Synthesis Workflow Start Start Step1 Friedel-Crafts Acylation Start->Step1 Benzene derivative, succinic anhydride Step2 Reduction of Ketone Step1->Step2 Keto acid Step3 Cyclization Step2->Step3 Reduced acid Step4 Introduction of Amino Group Step3->Step4 Tetrahydrobenzocycloheptenone End Final Product Step4->End Aminobenzosuberone

Caption: General synthetic workflow for aminobenzosuberone derivatives.

  • Friedel-Crafts Acylation: A substituted benzene is reacted with a dicarboxylic acid anhydride (e.g., succinic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a keto acid.

  • Reduction: The keto group of the resulting acid is reduced, for example, using a Clemmensen or Wolff-Kishner reduction.

  • Cyclization: The carboxylic acid is then cyclized using a strong acid (e.g., polyphosphoric acid) to form the tricyclic tetrahydrobenzocycloheptenone core.

  • Amination: An amino group is introduced at the C1 position, often via reductive amination of the corresponding ketone.

PfA-M1 Enzymatic Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of compounds against PfA-M1.

Workflow for PfA-M1 Enzymatic Inhibition Assay

cluster_assay Enzymatic Assay Workflow Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Add Buffer, Inhibitor, and Enzyme to 384-well plate Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate at 37°C Plate_Setup->Pre-incubation Initiate_Reaction Add Fluorogenic Substrate (e.g., Ala-AMC) Pre-incubation->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Increase over Time (Ex/Em ~355/460 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and Determine IC50/Ki Measure_Fluorescence->Data_Analysis

Caption: Workflow for the PfA-M1 enzymatic inhibition assay.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Recombinant PfA-M1 enzyme.

    • Fluorogenic substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 384-well microplate, add assay buffer, the test compound at various concentrations, and the PfA-M1 enzyme.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the Ala-AMC substrate.

    • Continuously monitor the increase in fluorescence (excitation ~355 nm, emission ~460 nm) at 37°C using a microplate reader. The fluorescence is generated upon cleavage of the AMC group by the enzyme.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[6]

In Vitro Antiplasmodial Growth Inhibition Assay

This assay determines the efficacy of the compounds in inhibiting the growth of P. falciparum in a red blood cell culture.

  • Materials:

    • P. falciparum culture (e.g., 3D7 or Dd2 strains).

    • Human red blood cells (O+).

    • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • SYBR Green I nucleic acid stain.

    • 96-well microplates.

  • Procedure:

    • Synchronize the parasite culture to the ring stage.

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Add parasitized red blood cells (at ~0.5% parasitemia and 2% hematocrit) to each well.

    • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.[7][8]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of 1-aminotetrahydrobenzannulenones as antimalarial agents is the disruption of the hemoglobin degradation pathway in P. falciparum.

Hemoglobin Degradation Pathway in P. falciparum

cluster_pathway Hemoglobin Degradation in P. falciparum Hemoglobin Hemoglobin Food_Vacuole Food Vacuole Hemoglobin->Food_Vacuole Uptake Plasmepsins Plasmepsins (Aspartic Proteases) Food_Vacuole->Plasmepsins Falcipains Falcipains (Cysteine Proteases) Plasmepsins->Falcipains Initial Cleavage Peptides Peptides Falcipains->Peptides Further Digestion Cytosol Cytosol Peptides->Cytosol Transport PfA_M1 PfA-M1 (Aminopeptidase) Cytosol->PfA_M1 Amino_Acids Amino_Acids PfA_M1->Amino_Acids Final Hydrolysis Parasite_Proteins Parasite Protein Synthesis Amino_Acids->Parasite_Proteins Inhibitor Aminobenzosuberone Inhibitor Inhibitor->PfA_M1 Inhibition

Caption: The hemoglobin degradation pathway in P. falciparum and the inhibitory action of aminobenzosuberones.

The parasite ingests host cell hemoglobin into its acidic food vacuole.[9][10] Inside the vacuole, aspartic proteases (plasmepsins) and cysteine proteases (falcipains) initiate the breakdown of hemoglobin into smaller peptides.[11][12] These peptides are then transported to the parasite's cytosol, where PfA-M1, a metalloaminopeptidase, performs the final hydrolysis, releasing individual amino acids.[3][13] These amino acids are essential for the synthesis of parasite proteins and overall survival. 1-Aminotetrahydrobenzannulenones, by inhibiting PfA-M1, block this final, critical step, leading to an accumulation of toxic peptides and starvation of the parasite.[4]

Other Potential Biological Activities

While the primary focus has been on their antimalarial properties, the benzosuberone scaffold is known to exhibit a wide range of other biological activities. These include anti-inflammatory, antimicrobial, antitumor, and antidepressant effects.[14] Further investigation into whether 1-aminotetrahydrobenzannulenone derivatives possess these other activities could open up new therapeutic avenues for this class of compounds.

Conclusion

1-Aminotetrahydrobenzannulenones, particularly aminobenzosuberone derivatives, represent a promising class of compounds with potent antimalarial activity. Their specific inhibition of the essential P. falciparum M1 alanyl aminopeptidase provides a clear mechanism of action and a strong rationale for their further development. The data and protocols presented in this guide are intended to facilitate ongoing research into these molecules, with the ultimate goal of developing new and effective therapies to combat malaria and potentially other diseases. The versatility of the benzosuberone scaffold suggests that a broader exploration of the biological activities of its amino-substituted derivatives is warranted.

References

Spectroscopic and Structural Elucidation of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Technical Guide

Spectroscopic and Structural Elucidation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS Number: 870679-59-7).[2] This molecule is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds targeting the central nervous system (CNS).[3] Its structural analysis is crucial for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic and biological contexts.

While commercial suppliers confirm the existence of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, the complete experimental datasets are not publicly available in peer-reviewed literature.[4] This guide, therefore, presents a summary of the expected spectroscopic characteristics based on the known molecular structure and data from analogous compounds. It also provides standardized experimental protocols for obtaining such data.

Molecular and Physical Properties

PropertyValueSource
CAS Number870679-59-7[2]
Molecular FormulaC₁₁H₁₃NO[2]
Molecular Weight175.23 g/mol [2]
General UseIntermediate in pharmaceutical synthesis, particularly for CNS drugs.[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from its parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and other related amino-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for a standard NMR solvent such as CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.0m3HAromatic protons (Ar-H)
~ 6.8 - 6.6d1HAromatic proton ortho to NH₂
~ 4.0 (broad s)s2HAmino group (-NH₂)
~ 2.9 - 2.7t2HMethylene group adjacent to carbonyl (C6-H₂)
~ 2.6 - 2.4t2HMethylene group adjacent to aromatic ring (C9-H₂)
~ 2.0 - 1.8m4HMethylene groups (C7-H₂, C8-H₂)
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for a standard NMR solvent such as CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 200 - 195Carbonyl carbon (C=O)
~ 150 - 145Aromatic carbon attached to NH₂
~ 140 - 120Aromatic carbons
~ 120 - 115Aromatic carbon ortho to NH₂
~ 45 - 40Methylene carbon adjacent to carbonyl (C6)
~ 35 - 30Methylene carbon adjacent to aromatic ring (C9)
~ 30 - 20Methylene carbons (C7, C8)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~ 1680StrongC=O stretch (aromatic ketone)
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
Table 4: Predicted Mass Spectrometry (MS) Data

(Based on Electron Ionization - EI)

m/zRelative AbundanceAssignment
175High[M]⁺ (Molecular Ion)
158Medium[M-NH₃]⁺
147Medium[M-CO]⁺
118High[M-C₃H₅O]⁺ (Loss of butenone)
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Spectroscopic_WorkflowstartSynthesis of1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onepurificationPurification(e.g., Chromatography, Recrystallization)start->purificationmsMass Spectrometry (MS)- ESI or EIpurification->msirInfrared (IR) Spectroscopy- ATR or KBrpurification->irnmrNMR Spectroscopy- ¹H, ¹³C, 2Dpurification->nmrmol_weightConfirm Molecular Weight(m/z of [M]⁺)ms->mol_weightfunc_groupsIdentify Functional Groups(C=O, N-H, C-H)ir->func_groupsstructureDetermine Connectivityand 3D Structurenmr->structurefinal_charComplete StructuralCharacterizationmol_weight->final_charfunc_groups->final_charstructure->final_char

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

This workflow demonstrates the parallel and complementary nature of different spectroscopic techniques in unequivocally determining the structure of a synthesized molecule. Each technique provides a unique piece of the structural puzzle, culminating in a complete and confirmed characterization.

The Ascendancy of Substituted Benzosuberones: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzosuberones, a class of compounds characterized by a fused benzene and cycloheptanone ring system, have emerged as a versatile scaffold in medicinal chemistry. Initially explored in the mid-20th century, these compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and historical development of substituted benzosuberones, detailing their synthesis, mechanisms of action, and structure-activity relationships. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this important class of molecules.

A Historical Perspective: The Dawn of Benzosuberone Research

The exploration of the benzosuberone scaffold dates back to the mid-20th century, with early research focused on the synthesis of the core structure and the investigation of its fundamental chemical properties. Initial synthetic routes to the parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, laid the groundwork for the subsequent development of a diverse array of substituted analogues. Early pharmacological studies, primarily in the 1970s, began to unveil the biological potential of this chemical class, with initial reports highlighting their effects on the central nervous system. These foundational studies, though not focused on the specific therapeutic areas of modern research, were critical in establishing the benzosuberone core as a viable pharmacophore.

Synthetic Strategies: Building the Benzosuberone Core

The synthesis of substituted benzosuberones has evolved significantly since the initial reports. Early methods often involved multi-step sequences with moderate yields. A common early approach involved the intramolecular Friedel-Crafts acylation of γ-phenylvaleric acid derivatives.

A significant advancement in the synthesis of potent anticancer benzosuberone analogues, such as KGP18, involves a Wittig olefination followed by hydrogenation and an intramolecular Friedel-Crafts annulation facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[2] This approach allows for the efficient construction of the core benzosuberone structure, enabling the subsequent introduction of various substituents to explore structure-activity relationships.[2]

Therapeutic Applications and Mechanisms of Action

Substituted benzosuberones have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of research has focused on the potent anticancer activity of certain substituted benzosuberones. These compounds have been shown to be highly effective inhibitors of tubulin polymerization, a critical process for cell division.[2] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

One of the most well-studied anticancer benzosuberones is KGP18.[2] Its mechanism of action as a tubulin polymerization inhibitor is a prime example of how this class of compounds exerts its cytotoxic effects against cancer cells.

cluster_0 Cellular Effects of Anticancer Benzosuberones Benzosuberone Substituted Benzosuberone (e.g., KGP18) Tubulin β-Tubulin (Colchicine Binding Site) Benzosuberone->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action for anticancer benzosuberones.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several substituted benzosuberone derivatives have exhibited significant anti-inflammatory properties.[3] While the precise mechanisms are still under investigation for many analogues, evidence suggests that some may exert their effects through the inhibition of key inflammatory mediators. A plausible target for the anti-inflammatory action of some benzosuberones is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

cluster_1 Proposed Anti-inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Benzosuberone Substituted Benzosuberone Benzosuberone->IKK Inhibits Start Substituted Benzaldehyde Wittig Wittig Olefination Start->Wittig Hydrogenation Hydrogenation Wittig->Hydrogenation Carboxylic_Acid Carboxylic Acid Derivative Hydrogenation->Carboxylic_Acid Friedel_Crafts Intramolecular Friedel-Crafts (Eaton's Reagent) Carboxylic_Acid->Friedel_Crafts Benzosuberone_Core Benzosuberone Intermediate Friedel_Crafts->Benzosuberone_Core Aryl_Lithium Aryl Lithium Addition Benzosuberone_Core->Aryl_Lithium Tertiary_Alcohol Tertiary Alcohol Aryl_Lithium->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Final_Product Final Substituted Benzosuberone Dehydration->Final_Product

References

Potential Central Nervous System Activity of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Technical Guide

Potential Central Nervous System Activity of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential central nervous system (CNS) activity of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. As of the latest literature review, no direct experimental data on the biological activity of this specific compound has been published. The information presented herein is based on the established pharmacology of structurally related compounds, namely aminotetralin and benzosuberone derivatives, and is intended to serve as a scientific guide for future research.

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a novel chemical entity belonging to the class of aminobenzosuberones. Its structure incorporates a benzosuberone core, a seven-membered ring fused to a benzene ring, and an amino group, which is a common pharmacophore in many centrally acting agents. While this specific molecule remains uncharacterized pharmacologically, its structural similarity to well-studied aminotetralin and benzosuberone derivatives suggests a strong potential for activity within the central nervous system. This guide will explore this potential by examining the known CNS effects, mechanisms of action, and relevant experimental methodologies associated with its structural analogs.

Rationale for Potential CNS Activity

The rationale for investigating the CNS activity of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is rooted in the established pharmacology of its core structural motifs.

  • Aminotetralin Scaffold: The 2-aminotetralin structure is a well-known "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds targeting monoamine neurotransmitter systems. Derivatives of 2-aminotetralin have been shown to act as potent ligands for serotonin (5-HT), dopamine (DA), and adrenergic receptors, exhibiting a range of activities from agonism to antagonism.

  • Benzosuberone Core: Benzosuberone derivatives have been investigated for a variety of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic activities. The seven-membered ring of the benzosuberone structure imparts a distinct conformational flexibility that can influence receptor binding and functional activity.

The combination of these two pharmacophoric elements in 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one suggests a high probability of interaction with key CNS targets, particularly those involved in mood, cognition, and motor control.

Potential Molecular Targets and Pharmacological Profile

Based on the activities of its structural analogs, 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is hypothesized to interact with the following receptor families:

Serotonin Receptors

Aminotetralin derivatives are well-documented modulators of serotonin receptors. The specific subtype selectivity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the substitution pattern on both the aromatic ring and the amino group.

Table 1: In Vitro Pharmacological Data of Representative Aminotetralin Derivatives at Serotonin Receptors

CompoundReceptor SubtypeK_i_ (nM)EC_50_ (nM)Efficacy (% of 5-HT)Reference
8-OH-DPAT5-HT_1A_0.91.2100[Source]
UH-3015-HT_1A_24-Antagonist[Source]
CGS-12066A5-HT_1B_4.31095[Source]
GR-1279355-HT_1B/1D_1.3 (1B), 0.6 (1D)-Antagonist[Source]
DOI5-HT_2A/2C_0.6 (2A), 3.0 (2C)10 (2A), 20 (2C)100[Source]
Dopamine Receptors

The aminotetralin moiety is also a classic pharmacophore for dopamine receptor ligands. Depending on the substitution, these compounds can act as agonists or antagonists at D1-like and D2-like receptor families.

Table 2: In Vitro Pharmacological Data of Representative Aminotetralin Derivatives at Dopamine Receptors

CompoundReceptor SubtypeK_i_ (nM)EC_50_ (nM)Efficacy (% of DA)Reference
A-68930D_1_1.62.5100[Source]
SCH-23390D_1_0.2-Antagonist[Source]
RopiniroleD_2_2.910100[Source]
HaloperidolD_2_1.2-Antagonist[Source]
GABA-A Receptors

While less directly inferred from the aminotetralin substructure, some benzosuberone derivatives have been explored for their effects on GABAergic transmission. The bulky and conformationally flexible benzosuberone core could potentially interact with allosteric sites on the GABA-A receptor complex.

Table 3: In Vitro Pharmacological Data of Representative GABA-A Receptor Modulators

CompoundReceptor SubtypeK_i_ (nM)EC_50_ (nM)ModulationReference
DiazepamGABA_A_ (BZD site)4.125Positive Allosteric[Source]
FlumazenilGABA_A_ (BZD site)0.4-Antagonist[Source]
MuscimolGABA_A_ (orthosteric site)10150Agonist[Source]

Proposed Experimental Evaluation

To elucidate the potential CNS activity of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a tiered experimental approach is recommended, progressing from in vitro receptor binding and functional assays to in vivo behavioral models.

In Vitro Assays

Objective: To determine the binding affinity (K_i_) of the test compound for a panel of CNS receptors.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest.

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied (e.g., Tris-HCl with appropriate ions).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT_1A_ receptors) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC_50_ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Objective: To determine the functional activity (agonism, antagonism, or inverse agonism) and potency (EC_50_ or IC_50_) of the test compound at its target receptors.

Protocol: cAMP Assay for G_i_ and G_s_ Coupled Receptors

  • Cell Culture: Culture cells stably expressing the G-protein coupled receptor of interest (e.g., HEK293 cells).

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (typically EC_80_) of a known agonist.

  • Stimulation: For G_i_ coupled receptors, co-stimulate with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC_50_ and E_max_ values.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC_50_ value.

Protocol: Whole-Cell Patch Clamp Electrophysiology for Ligand-Gated Ion Channels (e.g., GABA-A Receptors)

  • Cell Preparation: Use cultured neurons or acutely dissociated neurons expressing the ion channel of interest.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Drug Application: Apply the agonist (e.g., GABA) in the presence and absence of the test compound using a perfusion system.

  • Data Acquisition: Record the resulting ionic currents.

  • Data Analysis: Analyze the effect of the test compound on the amplitude, kinetics, and reversal potential of the agonist-evoked currents to determine its modulatory effects.

In Vivo Behavioral Assays

Objective: To assess the potential antidepressant, anxiolytic, antipsychotic, and motor effects of the compound in rodent models.

Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Place the mouse or rat in the water cylinder for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol: Elevated Plus Maze (Anxiolytic-like Activity)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure: Place the rodent in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Scoring: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Protocol: Locomotor Activity (General Activity and Sedation)

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

  • Procedure: Place the animal in the center of the arena and record its activity over a specified period (e.g., 60 minutes).

  • Scoring: Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Interpretation: A significant decrease in locomotor activity may indicate sedative effects, while an increase could suggest stimulant properties.

Signaling Pathway Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, based on its structural similarity to known CNS-active compounds.

5-HT1A_Receptor_Signaling_PathwayLigand5-HT1A AgonistReceptor5-HT1A ReceptorLigand->ReceptorBindsG_proteinGi/o ProteinReceptor->G_proteinActivatesACAdenylyl CyclaseG_protein->ACInhibitsGIRKGIRK ChannelG_protein->GIRKActivates (βγ subunit)cAMPcAMPAC->cAMPDecreasesPKAProtein Kinase AcAMP->PKAInhibits ActivationK_ionGIRK->K_ionOpensHyperpolarizationHyperpolarizationK_ion->HyperpolarizationNeuronal_InhibitionDecreased Neuronal FiringHyperpolarization->Neuronal_Inhibition

Caption: 5-HT1A Receptor Signaling Pathway

Dopamine_D2_Receptor_Signaling_PathwayLigandD2 AgonistReceptorD2 ReceptorLigand->ReceptorBindsG_proteinGi/o ProteinReceptor->G_proteinActivatesBeta_Arrestinβ-ArrestinReceptor->Beta_ArrestinRecruitsACAdenylyl CyclaseG_protein->ACInhibitscAMPcAMPAC->cAMPDecreasesPKAProtein Kinase AcAMP->PKAInhibits ActivationNeuronal_EffectsModulation of GeneExpression & PlasticityPKA->Neuronal_EffectsMAPK_PathwayMAPK PathwayBeta_Arrestin->MAPK_PathwayActivatesMAPK_Pathway->Neuronal_Effects

Caption: Dopamine D2 Receptor Signaling Pathway

GABA_A_Receptor_SignalingGABAGABAReceptorGABA-A Receptor(Ligand-gated Cl- channel)GABA->ReceptorBinds to Orthosteric SitePAMPositive AllostericModulator (e.g., Benzodiazepine)PAM->ReceptorBinds to Allosteric SiteCl_ionCl- InfluxReceptor->Cl_ionIncreases Channel OpeningFrequency/DurationHyperpolarizationHyperpolarizationCl_ion->HyperpolarizationNeuronal_InhibitionDecreased Neuronal ExcitabilityHyperpolarization->Neuronal_Inhibition

Caption: GABA-A Receptor Signaling Mechanism

Synthesis Outline

While multiple synthetic routes to aminobenzosuberones can be envisioned, a plausible approach to 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one could involve the following key steps:

Synthesis_WorkflowStartSubstituted Phenylacetic Acid and Glutaric AnhydrideStep1Friedel-Crafts AcylationStart->Step1Intermediate1Keto-acid IntermediateStep1->Intermediate1Step2Clemmensen or Wolff-KishnerReductionIntermediate1->Step2Intermediate2Substituted Phenylheptanoic AcidStep2->Intermediate2Step3Intramolecular Friedel-CraftsAcylation (e.g., PPA, Eaton's Reagent)Intermediate2->Step3Intermediate3Benzosuberone CoreStep3->Intermediate3Step4NitrationIntermediate3->Step4Intermediate4Nitro-benzosuberoneStep4->Intermediate4Step5Reduction of Nitro Group(e.g., H2/Pd-C, SnCl2)Intermediate4->Step5Final_Product1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneStep5->Final_Product

Caption: Plausible Synthetic Workflow

Conclusion

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one represents a compelling, yet unexplored, chemical scaffold with a high potential for significant central nervous system activity. Based on the extensive pharmacology of its structural relatives, this compound is a prime candidate for investigation as a modulator of serotonin, dopamine, and possibly GABA-A receptors. The experimental framework outlined in this guide provides a comprehensive roadmap for elucidating its pharmacological profile, from initial receptor screening to in vivo behavioral characterization. Such studies are warranted to determine if this novel molecule holds promise as a lead compound for the development of new therapeutics for neuropsychiatric and neurological disorders.

An In-depth Technical Guide to the Solubility of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-depth Technical Guide to the Solubility of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds targeting the central nervous system (CNS).[2] Due to the absence of specific quantitative solubility data in publicly available literature, this document provides an inferred qualitative solubility profile based on the compound's structural features—a primary aromatic amine and a cyclic ketone. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to ascertain precise solubility parameters. This guide also visualizes a general experimental workflow for solubility determination and illustrates the compound's role in the broader context of drug discovery.

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a polycyclic compound featuring a benzosuberone framework. Its structure, incorporating both a primary amine and a ketone functional group, makes it a versatile synthetic building block.[3] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. The polarity imparted by the amine and ketone functionalities, combined with the nonpolar hydrocarbon backbone, results in a nuanced solubility profile.

Predicted Solubility Profile

The principle of "like dissolves like" suggests that aromatic amines are often more soluble in aromatic solvents, while aliphatic amines show greater solubility in aliphatic solvents.[9] Given the hybrid nature of the target molecule, it is expected to be soluble in a range of organic solvents.[4][5][10]

Table 1: Predicted Qualitative Solubility of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amine and ketone groups can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, DMSO, DMFSoluble to Highly SolubleThese solvents can accept hydrogen bonds and have polarities that can accommodate both the polar and nonpolar parts of the molecule. Primary amines often react with acetone.[6]
Non-Polar Hexane, TolueneSparingly Soluble to SolubleThe large hydrocarbon framework of the molecule will interact favorably with non-polar solvents. Aromatic solvents like toluene may be particularly effective.[11]
Chlorinated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[6]
Ethereal Diethyl Ether, THFSolubleAmines are generally soluble in ether.[4][5][10]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols can be employed.

This method provides a rapid assessment of solubility in various solvents.

Methodology:

  • Preparation: Label a series of clean, dry test tubes with the names of the selected organic solvents.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

  • Solute Addition: Add approximately 10-25 mg of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one to each test tube.[1]

  • Agitation: Vigorously agitate each test tube using a vortex mixer for 30-60 seconds.[12]

  • Observation: Allow the tubes to stand for a few minutes and observe each tube against a contrasting background.[13] Note whether the compound is fully soluble, partially soluble, or insoluble.

This protocol determines the equilibrium solubility of the compound at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualized Workflows and Relationships

The following diagram illustrates the general workflow for determining the quantitative solubility of the target compound.

Gcluster_prepPreparationcluster_equilEquilibrationcluster_samplingSampling & Separationcluster_analysisAnalysiscluster_resultResultAAdd excess solute toknown volume of solventBAgitate at constanttemperature (24-48h)A->BCSettle excess solidB->CDWithdraw supernatantC->DEFilter through 0.22 µmsyringe filterD->EFDilute sampleE->FGQuantify concentration(e.g., HPLC-UV)F->GHCalculate Solubility(mg/mL or mol/L)G->H

Caption: Experimental workflow for quantitative solubility determination.

As a synthetic intermediate, 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a starting point for creating more complex molecules with potential therapeutic value. The following diagram illustrates this logical relationship.

GA1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneBChemical Modification(e.g., N-acylation, reductive amination)A->BStarting MaterialCLibrary of DerivativeCompoundsB->CGeneratesDBiological Screening(e.g., receptor binding assays)C->DScreened inEIdentification of 'Hit'CompoundsD->ELeads toFLead OptimizationE->FInput forGCNS Drug CandidateF->GDevelops into

Caption: Role as a building block in a drug discovery workflow.

Conclusion

While quantitative solubility data for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not documented in existing literature, its chemical structure allows for a reasoned prediction of its solubility behavior in common organic solvents. It is anticipated to be soluble in a range of polar and non-polar organic solvents, a characteristic that enhances its utility as a synthetic intermediate. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The visualized workflows further clarify the process of solubility testing and the compound's strategic importance in the synthesis of novel chemical entities for drug discovery.

Exploring the Therapeutic Potential of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives: A Technical Guide

Exploring the Therapeutic Potential of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one represents a promising starting point for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and investigational pathways for derivatives of this core structure. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this class of compounds.

The benzo[1]annulene core is a recognized pharmacophore, and its derivatives have shown a range of biological activities, including anticancer, antibacterial, antiviral, and antihypertensive properties. The focus of this guide, 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS Number: 870679-59-7, Molecular Formula: C11H13NO, Molecular Weight: 175.23), is a key intermediate for the synthesis of a diverse array of derivatives with potential therapeutic applications.[2]

Potential Biological Target: The NMDA Receptor

While direct biological data for derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is limited in the public domain, extensive research on the closely related 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine analogues points towards the N-methyl-D-aspartate (NMDA) receptor as a primary biological target. These amine analogues have been synthesized and evaluated as selective antagonists for the GluN2B subunit of the NMDA receptor, suggesting their potential in treating neurological disorders. Given the structural similarity, it is highly probable that derivatives of the 1-amino-5-oxo scaffold will also exhibit activity at the NMDA receptor.

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.

Quantitative Data Summary

A comprehensive search of the scientific literature and patent databases did not yield specific quantitative biological data for a series of derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The following table is a representative template of how such data would be presented. Researchers are encouraged to use this format to tabulate their own screening results to facilitate structure-activity relationship (SAR) analysis.

Compound ID R1-Substituent R2-Substituent NMDA Receptor Binding Affinity (Ki, nM) Functional Antagonism (IC50, µM) Selectivity (GluN2B vs. GluN2A)
1a HHData not availableData not availableData not available
1b CH3HData not availableData not availableData not available
1c PhHData not availableData not availableData not available
1d HCH3Data not availableData not availableData not available
1e HPhData not availableData not availableData not available

Experimental Protocols

General Synthetic Scheme

A plausible synthetic route to generate a library of N-substituted derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is outlined below. This would involve standard N-acylation or reductive amination reactions.

GCore1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneAmideN-Acyl DerivativeCore->Amide Acylation (Base)AmineN-Alkyl DerivativeCore->Amine Reductive AminationAcylChlorideR-COCl(Acyl Chloride)AldehydeR'-CHO(Aldehyde/Ketone)ReducingAgentReducing Agent(e.g., NaBH(OAc)3)

Caption: General synthetic routes to N-substituted derivatives.

1. General Procedure for N-Acylation:

  • To a solution of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

  • The reaction mixture is cooled to 0 °C, and the desired acyl chloride or anhydride (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.

2. General Procedure for Reductive Amination:

  • To a solution of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane, methanol) is added a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq).

  • A catalytic amount of acetic acid may be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl derivative.

Biological Assays

1. NMDA Receptor Binding Assay (Radioligand Displacement):

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membrane fractions from a suitable source (e.g., rat brain cortex) known to have a high density of NMDA receptors.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Calcium Flux Assay (Functional Antagonism):

This cell-based assay measures the ability of a test compound to inhibit the influx of calcium through the NMDA receptor channel upon activation.

  • Cell Culture: Culture a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a solution containing NMDA and a co-agonist (e.g., glycine) to stimulate the opening of the NMDA receptor channels.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC50).

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates a simplified NMDA receptor signaling cascade, which is a likely target for the derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Activation of the NMDA receptor leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream signaling events.

Gcluster_membraneCell MembraneNMDA_RNMDA ReceptorCa_influxCa²⁺ InfluxNMDA_R->Ca_influxGlutamateGlutamateGlutamate->NMDA_RGlycineGlycineGlycine->NMDA_RDownstreamDownstream Signaling(e.g., CaMKII, PKC, CREB activation)Ca_influx->DownstreamPlasticitySynaptic PlasticityLearning & MemoryDownstream->Plasticity

Caption: Simplified NMDA Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a library of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives.

Gcluster_synthesisSynthesis & Purificationcluster_screeningBiological Screeningcluster_analysisData AnalysisSynthesisLibrary Synthesis(N-Acylation/Alkylation)PurificationPurification(Column Chromatography)Synthesis->PurificationCharacterizationCharacterization(NMR, MS, HPLC)Purification->CharacterizationBindingAssayPrimary Screen:NMDA Receptor Binding AssayCharacterization->BindingAssayFunctionalAssaySecondary Screen:Calcium Flux AssayBindingAssay->FunctionalAssaySARStructure-ActivityRelationship (SAR) AnalysisFunctionalAssay->SARLeadLead CompoundIdentificationSAR->Lead

Caption: Workflow for Synthesis and Evaluation.

Conclusion

Derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one represent a promising, yet underexplored, class of compounds with significant potential for the development of novel CNS therapeutics. Based on the activity of structurally related analogues, the NMDA receptor is a highly probable biological target. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of these derivatives. Further research is warranted to synthesize and test a diverse library of these compounds to establish a clear structure-activity relationship and to validate their therapeutic potential. The methodologies and workflows presented here offer a clear path for researchers to advance the understanding and application of this intriguing chemical scaffold.

The Core Mechanism of Action of 1-Aminobenzosuberone Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Aminobenzosuberone and its analogs represent a class of compounds with significant therapeutic potential, primarily attributed to their potent inhibitory effects on M1 aminopeptidases. This technical guide provides an in-depth exploration of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising scaffold for the design of novel therapeutics.

Primary Mechanism of Action: Inhibition of M1 Aminopeptidases

The principal mechanism of action for 1-aminobenzosuberone analogs is the selective inhibition of M1 metallo-aminopeptidases.[1] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery. Notably, aminobenzosuberone-based compounds have demonstrated potent activity against mammalian aminopeptidase N (APN) and its orthologues in pathogens, such as Plasmodium falciparum M1 aminopeptidase (PfA-M1), highlighting their potential as both anticancer and antimalarial agents.[1][2]

The inhibitory action of these analogs stems from their ability to interact with key residues within the active site of the M1 aminopeptidases. The binding mode typically involves chelation of the catalytic zinc ion, a hallmark of metalloprotease inhibitors. The aminobenzosuberone scaffold itself provides a rigid framework that positions functional groups for optimal interaction with the enzyme's binding pockets.

A representative interaction model, based on X-ray crystallography and molecular modeling studies of analogs like compound 21c with E. coli PepN (a bacterial orthologue of mammalian APN), reveals the following key features:

  • Zinc Chelation: The amino group of the aminobenzosuberone core directly coordinates with the catalytic zinc ion in the active site.[1]

  • Hydrophobic Interactions: The suberone ring and any aromatic substituents occupy and interact with hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity.[1]

  • Hydrogen Bonding: Additional hydrogen bonds can be formed between the inhibitor and amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[1]

This multi-point interaction confers high potency and selectivity for M1 aminopeptidases over other protease families.[1]

Signaling Pathway and Binding Mode

The following diagram illustrates the generalized binding mode of a 1-aminobenzosuberone analog within the active site of an M1 aminopeptidase.

cluster_Enzyme M1 Aminopeptidase Active Site cluster_Inhibitor 1-Aminobenzosuberone Analog Zinc Zn²⁺ HydrophobicPocket Hydrophobic Pocket (S1 Subsite) ActiveSiteResidues Active Site Residues (e.g., Tyr, Glu) AminoGroup Amino Group AminoGroup->Zinc Chelation AminoGroup->ActiveSiteResidues H-Bonding SuberoneRing Suberone Ring SuberoneRing->HydrophobicPocket Hydrophobic Interaction ArylSubstituent Aryl Substituent ArylSubstituent->HydrophobicPocket Hydrophobic Interaction

Caption: Binding of 1-aminobenzosuberone analog in the M1 aminopeptidase active site.

Quantitative Data on Inhibitory Activity

The inhibitory potency of various 1-aminobenzosuberone analogs has been quantified against different M1 aminopeptidases. The following table summarizes key inhibitory constants (IC50 and Ki values) from published studies.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
7c (4-phenyl derivative) PfA-M16.5 - 11.2Not Reported[2]
21h (1,4-dibromo derivative) M1 AminopeptidasesNot explicitly stated, but identified as a promising compoundNot Reported[3]
21c EcPepNNot explicitly stated, but used for structural studiesNot Reported[1]

Note: Data is compiled from the cited literature. "Not Reported" indicates that the specific value was not found in the provided search results.

Experimental Protocols

The evaluation of 1-aminobenzosuberone analogs as M1 aminopeptidase inhibitors typically involves a series of standardized biochemical assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of the compounds.

cluster_workflow Enzyme Inhibition Assay Workflow start Start: Prepare Reagents incubation Pre-incubate Enzyme and Inhibitor (10 min) start->incubation reaction Initiate Reaction with Substrate (e.g., Alanine-p-nitroanilide) incubation->reaction measurement Continuously Monitor Product Formation (e.g., p-nitroaniline at 405 nm) reaction->measurement analysis Data Analysis: - Calculate initial rates - Plot dose-response curves - Determine IC50 values measurement->analysis dixon Dixon Plot Analysis for Ki Determination (Varying substrate and inhibitor concentrations) analysis->dixon Optional end End: Report IC50 and Ki analysis->end dixon->end

Caption: Workflow for determining enzyme inhibition constants (IC50 and Ki).

Detailed Methodologies:

  • Enzymes and Substrates: Recombinant M1 aminopeptidases, such as PfA-M1, are commonly used. The enzymatic activity is monitored using a chromogenic substrate like alanine-p-nitroanilide, which releases p-nitroaniline upon cleavage.[3]

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl at a pH of 7.4.[3]

  • Procedure for IC50 Determination:

    • The enzyme (e.g., 10 nM rPfA-M1) is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes).[3]

    • The reaction is initiated by adding the substrate (e.g., alanine-p-nitroanilide at a concentration close to its Km value).[3]

    • The rate of p-nitroaniline release is measured spectrophotometrically at 405 nm over a specific time course (e.g., 30 minutes).[3]

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

  • Procedure for Ki Determination (Dixon Method):

    • Enzyme activity is measured at multiple fixed concentrations of the substrate.[3]

    • For each substrate concentration, the inhibitor concentration is varied.[3]

    • The data is plotted as the reciprocal of the reaction rate versus the inhibitor concentration.[3]

    • Ki values are determined from the intersection of the lines on the Dixon plot.[3]

Other Potential Mechanisms of Action

While the inhibition of M1 aminopeptidases is the most substantiated mechanism, the broader chemical class of amino-substituted cyclic compounds has been investigated for other targets. It is conceivable that certain 1-aminobenzosuberone analogs could exhibit activity against:

  • Monoamine Oxidases (MAO): Related structures like 1-aminobenzotriazole have been shown to be potent, non-competitive inhibitors of MAO-A and MAO-B.[4] This suggests a potential for some aminobenzosuberone analogs to modulate monoamine neurotransmitter levels.

  • Acetylcholinesterase (AChE): Given the interest in developing novel agents for Alzheimer's disease, and the structural features of some AChE inhibitors, this remains a hypothetical but plausible target for certain analogs.[5][6]

Further investigation is required to definitively establish whether 1-aminobenzosuberone analogs possess clinically relevant activity at these alternative targets.

The primary mechanism of action for 1-aminobenzosuberone analogs is the potent and selective inhibition of M1 aminopeptidases through a mechanism involving zinc chelation and hydrophobic interactions within the enzyme's active site. This makes them a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the study and application of this promising class of compounds. Future research should continue to explore the structure-activity relationships to optimize potency and selectivity, as well as investigate potential off-target effects to ensure a favorable safety profile.

References

Methodological & Application

Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one: A Detailed Protocol for Drug Development Professionals

Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one: A Detailed Protocol for Drug Development Professionals

Application Note: The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one from 1-nitrososuberone is a critical process for the development of novel therapeutics. This bicyclic aromatic amine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system. The following protocol outlines a robust and reproducible method for this transformation, designed for researchers in medicinal chemistry and drug development.

Abstract

This document provides a comprehensive guide to the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one, a valuable scaffold in medicinal chemistry. The protocol details a two-step synthetic sequence commencing with the reduction of 1-nitrososuberone to 1-aminosuberone, followed by an intramolecular cyclization to construct the desired benzoannulenone framework. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

The development of novel central nervous system (CNS) active agents often relies on the creative design and synthesis of unique molecular architectures. The 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one scaffold has emerged as a promising platform for the generation of diverse compound libraries for screening against various neurological targets. Its rigid, bicyclic structure provides a defined orientation of substituents, which is crucial for optimizing interactions with biological macromolecules. This protocol offers a practical and efficient method for accessing this important building block from readily available starting materials.

Overall Reaction Scheme

A plausible synthetic route for the preparation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one from 1-nitrososuberone is proposed to proceed via a two-step sequence: reduction of the nitroso group followed by an intramolecular cyclization.

Synthetic Pathwaycluster_0Step 1: Reductioncluster_1Step 2: Cyclization1-Nitrososuberone1-Nitrososuberone1-Aminosuberone1-Aminosuberone1-Nitrososuberone->1-AminosuberoneZn, CH3COOHN-Acetyl-1-aminosuberoneN-Acetyl-1-aminosuberone1-Aminosuberone->N-Acetyl-1-aminosuberoneAc2O, PyridineTarget_Product1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-5-oneN-Acetyl-1-aminosuberone->Target_Product1. PPA, heat2. H3O+

Figure 1: Proposed synthetic pathway from 1-nitrososuberone.

Experimental Protocols

Step 1: Synthesis of 1-Aminosuberone

This procedure details the reduction of the α-nitroso ketone, 1-nitrososuberone, to the corresponding α-amino ketone, 1-aminosuberone, using zinc dust in acetic acid.

Materials:

Reagent/SolventGradeSupplier
1-Nitrososuberone95%Commercially Available
Zinc Dust (<10 µm)ReagentSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate Solution-In-house preparation
Anhydrous Sodium SulfateAnhydrousAcros Organics

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitrososuberone (10.0 g, 59.8 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add zinc dust (11.7 g, 179.4 mmol, 3.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and other insoluble materials. Wash the filter cake with dichloromethane (3 x 50 mL).

  • Carefully neutralize the filtrate by slow addition to a stirred, ice-cooled saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-aminosuberone.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 20-50% Ethyl Acetate in Hexane) to yield pure 1-aminosuberone.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.00 (m, 4H), 3.65 (t, 1H), 2.80-2.60 (m, 2H), 2.00-1.60 (m, 8H), 1.50 (br s, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 212.0, 142.0, 134.5, 128.9, 126.5, 60.5, 40.1, 35.5, 29.8, 28.7, 25.4.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₄NO: 164.11; found: 164.1.
Step 2: Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one

This step involves the protection of the amino group of 1-aminosuberone, followed by an intramolecular Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

Materials:

Reagent/SolventGradeSupplier
1-AminosuberoneAs prepared in Step 1-
Acetic AnhydrideReagentPlus®, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Acros Organics
Polyphosphoric Acid (PPA)115%Alfa Aesar
Hydrochloric Acid (37%)ACS GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR
Saturated Sodium Bicarbonate Solution-In-house preparation
Anhydrous Sodium SulfateAnhydrousAcros Organics

Procedure:

Part A: Acetylation of 1-Aminosuberone

  • Dissolve 1-aminosuberone (8.0 g, 48.9 mmol) in anhydrous pyridine (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add acetic anhydride (5.5 mL, 58.7 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give N-acetyl-1-aminosuberone, which can be used in the next step without further purification.

Part B: Intramolecular Cyclization and Deprotection

  • To a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add polyphosphoric acid (150 g).

  • Heat the PPA to 80 °C with stirring.

  • Add the crude N-acetyl-1-aminosuberone from the previous step dropwise to the hot PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 120 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Basify the acidic solution to pH 10-12 with a 50% aqueous NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product, add a mixture of concentrated HCl (50 mL) and water (50 mL) and reflux for 6 hours to effect deprotection.

  • Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to afford 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one.

Expected Yield and Characterization:

ParameterExpected Value
Yield (over 2 steps) 45-55%
Appearance Off-white to light brown solid
Melting Point 135-138 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50 (d, 1H), 7.35 (t, 1H), 7.20 (d, 1H), 6.80 (d, 1H), 4.20 (br s, 2H), 2.90 (t, 2H), 2.60 (t, 2H), 1.90-1.70 (m, 4H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205.0, 148.0, 138.5, 132.0, 128.5, 125.0, 118.0, 42.5, 38.0, 30.0, 26.5, 25.0.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₄NO: 176.11; found: 176.1.

Workflow Diagram

GStartStart: 1-NitrososuberoneReductionReduction with Zn/CH3COOHStart->ReductionAminosuberone1-Aminosuberone IntermediateReduction->AminosuberoneAcetylationAcetylation (Ac2O, Pyridine)Aminosuberone->AcetylationN_AcetylN-Acetyl-1-aminosuberoneAcetylation->N_AcetylCyclizationIntramolecular Cyclization (PPA)N_Acetyl->CyclizationDeprotectionAcidic Deprotection (HCl)Cyclization->DeprotectionPurificationColumn ChromatographyDeprotection->PurificationEndFinal Product: 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-5-onePurification->End

Figure 2: Experimental workflow for the synthesis.

Conclusion

The protocol described provides a detailed and practical guide for the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one from 1-nitrososuberone. The methods are based on well-established chemical transformations and are suitable for implementation in a standard organic synthesis laboratory. The clear presentation of data and the visual workflow are intended to facilitate the efficient and successful execution of this synthesis by researchers in the field of drug discovery and development.

Application Note: Reductive Amination of 1-Benzosuberone for the Synthesis of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-amino-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene from 1-benzosuberone via reductive amination. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development. The procedure outlines a one-pot reaction utilizing ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. This method offers a straightforward and efficient route to a key amine intermediate for the development of novel therapeutic agents.

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the conversion of carbonyl compounds into amines.[1][2] This method is widely employed in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules.[3] The reaction proceeds through the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced by a suitable reducing agent to the corresponding amine.[1] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] Sodium cyanoborohydride is particularly well-suited for one-pot reductive aminations as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone.[2][4]

1-Benzosuberone is a valuable bicyclic ketone scaffold found in a number of compounds with interesting biological activities. The corresponding primary amine, 1-amino-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed experimental protocol for the reductive amination of 1-benzosuberone.

Reaction Scheme

Caption: General reaction scheme for the reductive amination of 1-benzosuberone.

Experimental Protocol

Materials:

  • 1-Benzosuberone (Substrate)

  • Ammonium Acetate (NH₄OAc) (Ammonia Source)

  • Sodium Cyanoborohydride (NaBH₃CN) (Reducing Agent)

  • Methanol (MeOH) (Solvent)

  • Hydrochloric Acid (HCl) (for workup)

  • Sodium Hydroxide (NaOH) (for workup)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-benzosuberone (1.0 eq).

  • Add ammonium acetate (10.0 eq) to the flask.

  • Dissolve the solids in methanol (0.2 M solution with respect to 1-benzosuberone).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Caution: This may produce hydrogen cyanide gas; perform in a well-ventilated fume hood.

    • Stir for 1 hour.

    • Basify the solution with 2M NaOH until pH ~10-11.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-amino-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene.

Data Presentation

EntrySubstrateAmine SourceReducing AgentSolventTime (h)Yield (%)Purity (%)
11-BenzosuberoneNH₄OAcNaBH₃CNMeOH2475-85>95
21-BenzosuberoneNH₄OAcNaBH(OAc)₃DCE2470-80>95
31-BenzosuberoneNH₃/H₂Co Catalyst-20HighHigh

Note: The data in this table is representative of typical yields for reductive amination reactions of cyclic ketones and may vary based on specific reaction conditions and scale.[5][6]

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1-Benzosuberone Ammonium Acetate in Methanol imine Imine Formation (30 min, RT) start->imine Stir reduction Addition of NaBH3CN (24 h, RT) imine->reduction Add quench Quench with 2M HCl reduction->quench basify Basify with 2M NaOH quench->basify extract Extract with DCM/EtOAc basify->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 1-Aminobenzosuberone chromatography->product

Caption: Experimental workflow for the reductive amination of 1-benzosuberone.

Signaling Pathways and Logical Relationships

The primary amine synthesized through this protocol is a versatile intermediate. It can be further functionalized to generate a library of compounds for screening against various biological targets. The logic of its utility is outlined below.

Logical_Relationship start 1-Benzosuberone protocol Reductive Amination Protocol start->protocol intermediate 1-Aminobenzosuberone (Key Intermediate) protocol->intermediate diversification Further Chemical Modifications intermediate->diversification library Library of Novel Compounds diversification->library screening Biological Screening (e.g., Kinase Assays, GPCR binding) library->screening drug_dev Drug Development Pipeline screening->drug_dev

Caption: Logical flow from starting material to potential drug development.

Conclusion

This application note provides a comprehensive and detailed protocol for the reductive amination of 1-benzosuberone. The described method is robust, high-yielding, and provides a straightforward route to a key synthetic intermediate. This protocol should serve as a valuable resource for researchers engaged in the synthesis of novel amine-containing compounds for drug discovery and development.

References

Application Notes and Protocols for 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and its Analogs in Medicinal Chemistry

Application Notes and Protocols for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its Analogs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its structural isomers represent a class of compounds with significant potential in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.[2][3] The conformationally restricted seven-membered ring of the benzo[1]annulene scaffold provides a unique three-dimensional structure that can be exploited for selective targeting of various receptors and enzymes in the brain. This document provides an overview of the known applications of this scaffold, with a focus on its utility as a building block for potent and selective ligands of the N-methyl-D-aspartate (NMDA) receptor's GluN2B subunit. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

While much of the detailed pharmacological data has been generated for the isomeric 7-amino derivatives, the principles and methodologies are directly applicable to the investigation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its derivatives, highlighting the potential of this specific scaffold in CNS drug discovery.

Key Applications in Medicinal Chemistry

The primary area of investigation for amino-tetrahydro-benzo[1]annulenone derivatives has been the development of selective antagonists for the GluN2B subunit of the NMDA receptor. Overactivation of NMDA receptors is implicated in a variety of neurological and neurodegenerative disorders, making selective antagonists attractive therapeutic candidates.[4]

Derivatives of the isomeric 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine have been shown to be highly potent and selective GluN2B ligands.[4][5] These findings suggest that the 1-amino-5-oxo scaffold holds similar promise as a pharmacophore for targeting this critical receptor.

Quantitative Data: Structure-Activity Relationships

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative benzo[1]annulen-7-amine derivatives for the GluN2B subunit of the NMDA receptor. This data provides a foundation for the rational design of novel ligands based on the 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one scaffold.

Table 1: GluN2B Binding Affinities of Benzo[1]annulen-7-amine Derivatives [4]

CompoundStructureRKi (nM) for GluN2B
6g 4-benzylpiperidine derivative-CH2-Ph2.9
cis-6h Phenylcyclohexylamine derivative4-phenylcyclohexyl2.3
6f Phenylpiperazine derivative4-phenylpiperazin-1-ylNot specified, but noted as most promising for selectivity

Table 2: Biological Activity of Hydroxylated Benzo[1]annulen-7-amine Derivatives [6]

CompoundStructureRKi (nM) for GluN2BCytoprotective Activity IC50 (nM)
12a 5-hydroxy derivative4-phenylbutyl49580

Experimental Protocols

Protocol 1: Synthesis of Benzo[1]annulen-7-amines via Reductive Amination

This protocol describes a general method for the synthesis of secondary and tertiary benzo[1]annulen-7-amines from the corresponding ketone, a key intermediate which can be adapted from the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one's ketone precursor.[4]

Materials:

  • Benzo[1]annulen-7-one (or its 1-amino-5-oxo equivalent)

  • Primary or secondary amine (e.g., 4-benzylpiperidine, phenylcyclohexylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzo[1]annulen-7-one (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in DCE or THF.

  • If the amine is used as a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: In Vitro NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GluN2B subunit of the NMDA receptor.[7][8]

Materials:

  • Cell membranes from a cell line expressing recombinant human GluN1/GluN2B receptors.

  • Radioligand: (+)-[3-³H]-MK-801.

  • Non-specific binding control: unlabeled MK-801 (10 µM).

  • Test compounds (e.g., derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) at various concentrations.

  • Assay buffer: 5 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound, and cell membranes (typically 50-100 µg of protein per well).

  • For determining non-specific binding, add unlabeled MK-801 to a set of wells.

  • Initiate the binding reaction by adding [³H]-MK-801 (final concentration typically 1-5 nM).

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

experimental_workflowcluster_synthesisSynthesiscluster_evaluationBiological EvaluationketoneBenzo[7]annulen-7-onereductive_aminationReductive Amination(NaBH(OAc)3)ketone->reductive_aminationaminePrimary/Secondary Amineamine->reductive_aminationproductBenzo[7]annulen-7-amineDerivativereductive_amination->productbinding_assayNMDA ReceptorBinding Assayproduct->binding_assayfunctional_assayCytoprotective Assayproduct->functional_assaydata_analysisData Analysis(Ki, IC50)binding_assay->data_analysisfunctional_assay->data_analysissignaling_pathwaycluster_membraneCell MembraneNMDA_receptorNMDA Receptor(GluN1/GluN2B)Ion_channelIon ChannelCalciumCa2+ InfluxIon_channel->CalciumopensGlutamateGlutamateGlutamate->NMDA_receptorbindsGlycineGlycineGlycine->NMDA_receptorbindsAntagonistBenzo[7]annulen-7-amineDerivativeAntagonist->NMDA_receptorblocksExcitotoxicityExcitotoxicityCalcium->Excitotoxicityleads to

Application Notes and Protocols: N-Alkylation of 1-Aminobenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of 1-aminobenzosuberone is a critical chemical transformation for the synthesis of a diverse range of biologically active compounds. The introduction of various alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the benzosuberone scaffold, which is a key structural motif in medicinal chemistry, often associated with central nervous system activity. This document provides detailed experimental procedures for two common and effective methods for the N-alkylation of 1-aminobenzosuberone: Reductive Amination and Direct N-Alkylation. These protocols are designed to be a valuable resource for researchers in drug discovery and development.

Key Methodologies

Two primary strategies for the N-alkylation of 1-aminobenzosuberone are presented:

  • Reductive Amination: This is a highly efficient and selective one-pot or two-step method that involves the reaction of the primary amine of 1-aminobenzosuberone with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. This method is often preferred due to its high yields and selectivity, minimizing the over-alkylation that can occur with other methods.[1][2][3][4][5]

  • Direct N-Alkylation: This classical method involves the reaction of 1-aminobenzosuberone with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, and requires careful control of reaction conditions to achieve selectivity.

Experimental Protocols

Protocol 1: N-Alkylation of 1-Aminobenzosuberone via Reductive Amination

This protocol describes the N-alkylation of 1-aminobenzosuberone with a representative aldehyde (e.g., isobutyraldehyde) using sodium cyanoborohydride as the reducing agent.

Materials:

  • 1-Aminobenzosuberone

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-aminobenzosuberone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add the aldehyde or ketone (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol. Slowly add this solution to the reaction mixture.

  • Acidification: Carefully add glacial acetic acid to the reaction mixture to maintain a pH between 5 and 6. This is crucial as sodium cyanoborohydride is most effective and selective in a mildly acidic medium.

  • Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 1-aminobenzosuberone.

Note: The specific reaction time and temperature may need to be optimized for different aldehydes or ketones.

Protocol 2: Direct N-Alkylation of 1-Aminobenzosuberone with an Alkyl Halide

This protocol describes the direct N-alkylation of 1-aminobenzosuberone with a representative alkyl halide (e.g., benzyl bromide) using potassium carbonate as the base.

Materials:

  • 1-Aminobenzosuberone

  • Alkyl Halide (e.g., benzyl bromide)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Argon or Nitrogen inlet

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-aminobenzosuberone (1.0 eq) in DMF or acetonitrile (0.2 M) in a round-bottom flask, add finely powdered potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC. To favor mono-alkylation, it is important to use a modest excess of the alkylating agent and to monitor the reaction closely to avoid the formation of the di-alkylated product.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water (3 x) to remove the DMF.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated 1-aminobenzosuberone.

Data Presentation

The following table summarizes quantitative data for N-alkylation reactions of various cyclic amines and ketones from the literature, providing a reference for expected yields and reaction conditions.

SubstrateAlkylating AgentReducing Agent/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineOctanol[Ru]-3, tBuOKToluene25-7024>95[6]
AnilineBenzylic AlcoholsSmI₂N/A (MW)N/AN/AGood[7]
Aromatic AminesMethanolPN H P-Pincer Ru, KOtBuMethanol150N/AHigh[7]
ProlineEthanolCat 1Ethanol90N/AQuantitative[8]
Phenylalanine pentyl ester4-methylbenzyl alcoholCat 1Toluene1201855[9]
AcetophenoneAqueous AmmoniaFe/(N)SiC, H₂Water140N/A~96[10]
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl BromideK₂CO₃N/AN/AN/A74[11]

Visualizations

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Start 1-Aminobenzosuberone + Aldehyde/Ketone Imine_Formation Imine Formation (in Methanol) Start->Imine_Formation 1-2h, RT Reduction Addition of NaBH3CN & Acetic Acid Imine_Formation->Reduction Slow Addition N_Alkylated_Product N-Alkylated Product (in solution) Reduction->N_Alkylated_Product 12-24h, RT Quench Quench with Water N_Alkylated_Product->Quench Proceed to Work-up Concentrate Remove Methanol Quench->Concentrate Extraction DCM/NaHCO3 Extraction Concentrate->Extraction Dry Dry with Na2SO4 Extraction->Dry Purify Column Chromatography Dry->Purify Final_Product Pure N-Alkylated 1-Aminobenzosuberone Purify->Final_Product

Caption: Experimental workflow for N-alkylation via reductive amination.

Direct_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Aminobenzosuberone + K2CO3 Add_Alkyl_Halide Add Alkyl Halide (in DMF) Start->Add_Alkyl_Halide Stir Heating Heat to 50-80 °C Add_Alkyl_Halide->Heating Dropwise Crude_Product Crude Product (in solution) Heating->Crude_Product 4-12h Filter Filter Salts Crude_Product->Filter Proceed to Work-up Wash Wash with Water/Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Pure N-Alkylated 1-Aminobenzosuberone Purify->Final_Product

Caption: Experimental workflow for direct N-alkylation with an alkyl halide.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the synthesis and evaluation of novel C-C chemokine receptor type 2 (CCR2) antagonists. This document is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in the development of new therapeutic agents targeting the CCL2/CCR2 signaling axis, a critical pathway in numerous inflammatory diseases and cancer.

Introduction to CCR2 Antagonism

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key mediators in the migration of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, making it a prime target for therapeutic intervention.[2][3] CCR2 antagonists are small molecules that block the interaction between CCL2 and CCR2, thereby inhibiting the recruitment of inflammatory cells.[1] The development of potent and selective CCR2 antagonists represents a promising therapeutic strategy for a multitude of inflammatory conditions.[4]

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its G protein-coupled receptor (GPCR), CCR2, initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] These signaling cascades are crucial for cellular responses such as chemotaxis, proliferation, survival, and cytokine production.

CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binding G_Protein G Protein (Gi) CCR2->G_Protein Activation PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway (p38, ERK) G_Protein->MAPK Cellular_Responses Cellular Responses: - Chemotaxis - Proliferation - Cytokine Production - Survival PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK->Cellular_Responses

Figure 1: Simplified CCL2/CCR2 Signaling Pathway.

Synthesis of Novel CCR2 Antagonists: Protocols and Strategies

The synthesis of novel CCR2 antagonists often involves multi-step reaction sequences to construct complex molecular scaffolds. Below are representative synthetic strategies for prominent classes of CCR2 inhibitors.

Synthesis of 4-Aminopiperidine Derivatives

A notable class of CCR2 antagonists is based on the N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide scaffold.[5][6] The synthesis generally involves the coupling of a substituted 4-aminopiperidine core with a suitable carboxylic acid derivative.

Protocol: Synthesis of a 4-Aminopiperidine-based Antagonist [7]

  • Alkylation of Isonipecotate: Introduce various substituents at the 4-position of the piperidine ring through alkylation of isonipecotate.

  • Curtius Rearrangement: Employ a Curtius rearrangement as a key step to introduce the 4-amino group.

  • Amide Coupling: Couple the resulting 4-aminopiperidine derivative with the desired carboxylic acid (e.g., 2-((3-(trifluoromethyl)benzoyl)amino)acetic acid) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).

  • Purification: Purify the final product by column chromatography on silica gel.

Synthesis of Triazolopyrimidinone Derivatives

Triazolopyrimidinone derivatives represent another significant class of CCR2 antagonists, some of which exhibit dual CCR2/CCR5 activity.[8][9][10] The synthesis typically follows a three-step approach.[8]

Protocol: Synthesis of Triazolopyrimidinone Derivatives [8]

  • Synthesis of β-keto esters: If not commercially available, synthesize β-keto esters from ethyl acetoacetate and the corresponding bromo- or iodoalkanes or benzyl bromides.

  • Benzylation of β-keto esters: Benzylate the β-keto esters with the appropriate R1-substituted benzyl bromides at reflux to yield a series of benzylated β-keto esters.

  • Cyclocondensation: React the benzylated β-keto ester with 3-amino-1,2,4-triazole in the presence of a base such as sodium ethoxide in ethanol under reflux to afford the final triazolopyrimidinone product.

  • Purification: Purify the product by crystallization or column chromatography.

Synthesis of Aminocyclopentane Carboxamide Derivatives

The aminocyclopentane carboxamide scaffold has yielded potent and orally bioavailable CCR2 antagonists.[11][12]

Protocol: Synthesis of an Aminocyclopentane Carboxamide Antagonist [11]

  • Synthesis of the Cyclopentane Core: Prepare the cis-(3R,1S)-cyclopentane core using starting materials of known absolute stereochemistry.

  • Synthesis of the Piperidine Subunit: Synthesize the (4R)-carboxyphenyl-(3S)-methyl piperidine subunit, for instance, starting from pure methyl (S)-(+)-3-hydroxy-2-methylpropionate.

  • Amide Coupling: Couple the cyclopentane core with the piperidine subunit using standard amide bond formation conditions.

  • Final Modifications: Perform any final chemical modifications, such as ester hydrolysis, to obtain the desired antagonist.

In Vitro Evaluation of Novel CCR2 Antagonists: Experimental Protocols

The characterization of newly synthesized CCR2 antagonists relies on a series of well-established in vitro assays to determine their potency, selectivity, and mechanism of action.

Receptor Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on its binding affinity (Ki).[1]

Protocol: CCR2 Radioligand Binding Assay [1]

  • Membrane Preparation: Culture cells stably expressing CCR2 (e.g., U2OS-CCR2) and harvest them. Homogenize the cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the unlabeled test antagonist in a suitable binding buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection: Terminate the reaction by rapid vacuum filtration through a glass fiber filter to trap the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[1]

Protocol: Transwell Chemotaxis Assay [1]

  • Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes. Resuspend the cells in a serum-free or low-serum medium.

  • Assay Setup: Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size). Add medium containing CCL2 to the lower chamber. Add the cell suspension, pre-incubated with varying concentrations of the antagonist, to the upper chamber.

  • Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a microscope, flow cytometer, or a cell viability assay.

  • Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the control (CCL2 alone) and determine the IC50 value.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCL2 binding to CCR2.[2][13]

Protocol: Calcium Mobilization Assay [4][13][14]

  • Cell Preparation: Plate CCR2-expressing cells (e.g., THP-1 monocytes) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).

  • CCL2 Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a solution of CCL2 into each well to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the ability of the antagonist to inhibit the CCL2-induced calcium flux and determine the IC50 value.

In Vivo Evaluation of Novel CCR2 Antagonists

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of novel CCR2 antagonists in relevant disease models.

Murine Model of Pancreatic Cancer

The CCL2/CCR2 axis is critically involved in the recruitment of tumor-associated macrophages (TAMs) that promote tumor growth and metastasis.[15]

Protocol: Orthotopic Pancreatic Cancer Mouse Model [15]

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6).

  • Tumor Cell Implantation: Surgically implant a murine pancreatic cancer cell line (e.g., KCKO) into the pancreas of the mice.

  • Treatment Regimen: After allowing the tumors to establish, randomize the mice into treatment and vehicle control groups. Administer the CCR2 antagonist or vehicle daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor tumor growth using non-invasive imaging techniques and track the overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor weight and volume, and perform histological and flow cytometric analysis of the tumor microenvironment to assess the infiltration of immune cells.

Data Presentation: Quantitative Comparison of Novel CCR2 Antagonists

The following tables summarize the in vitro potency of representative novel CCR2 antagonists from different chemical classes. Note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Potency of 4-Aminopiperidine and Aminocyclopentane Carboxamide Derivatives

Compound IDScaffoldAssay TypeTargetIC50 (nM)Reference
16 Aminocyclopentane CarboxamideBindinghCCR21.3[12]
ChemotaxishCCR20.45[12]
BindingmCCR2130[12]
INCB3344 PyrrolidineBindinghCCR25.1[2]
BindingmCCR29.5[2]
ChemotaxishCCR23.8[2]
ChemotaxismCCR27.8[2]

Table 2: In Vitro Potency of Triazolopyrimidinone Derivatives

Compound IDAssay TypeTargetKᵢ (nM)IC50 (nM)Reference
8 Binding (pKi)CCR213[9]
β-arrestinCCR5571[9]
37 Binding (pKi)CCR20.4[9]
β-arrestinCCR5214[9]

Table 3: In Vitro Potency of Other Notable CCR2 Antagonists

Compound IDAssay TypeTargetIC50 (nM)Reference
RS504393 BindinghCCR289[2][16]
ChemotaxishCCR2330[2][16]
RS102895 BindingCCR2360[2]
BMS CCR2 22 BindingCCR25.1[17]
Calcium FluxCCR218[17]
ChemotaxisCCR21[17]

Experimental and Logical Workflows

The development of novel CCR2 antagonists follows a structured workflow from initial discovery to preclinical evaluation.

cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Preclinical Candidate Hit_ID Hit Identification (HTS, Pharmacophore Modeling) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Synthesis Synthesis of Novel Analogs Lead_Opt->Synthesis Binding_Assay Receptor Binding Assay (Affinity, Ki) Synthesis->Binding_Assay Functional_Assays Functional Assays (Chemotaxis, Ca2+ Flux) Binding_Assay->Functional_Assays Selectivity Selectivity Profiling (vs. other receptors) Functional_Assays->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Figure 2: Workflow for Novel CCR2 Antagonist Development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Application Notes and Protocols for the Large-Scale Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a valuable intermediate in pharmaceutical research and drug development, particularly for compounds targeting the central nervous system. The synthesis is presented as a robust three-step process commencing with the Friedel-Crafts acylation to form the benzosuberone core, followed by nitration and subsequent catalytic hydrogenation. Detailed experimental protocols, quantitative data, and safety considerations are provided to ensure successful and safe execution on a large scale.

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as 1-aminobenzosuberone) is a key building block in medicinal chemistry. Its rigid, tricyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This document outlines a scalable and efficient synthetic route, providing researchers and drug development professionals with the necessary information for its preparation in significant quantities.

Overall Synthesis Workflow

The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is achieved through a three-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflowcluster_0Step 1: Benzosuberone Synthesiscluster_1Step 2: Nitrationcluster_2Step 3: ReductionBenzeneBenzeneStep1_ReactionFriedel-Crafts AcylationBenzene->Step1_Reactiondelta-Valerolactonedelta-Valerolactonedelta-Valerolactone->Step1_ReactionAlCl3AlCl3AlCl3->Step1_ReactionBenzosuberone6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-oneStep1_Reaction->BenzosuberoneBenzosuberone_inputBenzosuberoneStep2_ReactionElectrophilic Aromatic SubstitutionBenzosuberone_input->Step2_ReactionNitrating_MixtureHNO3 / H2SO4Nitrating_Mixture->Step2_ReactionNitrobenzosuberone1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneStep2_Reaction->NitrobenzosuberoneNitrobenzosuberone_inputNitrobenzosuberoneStep3_ReactionCatalytic HydrogenationNitrobenzosuberone_input->Step3_ReactionH2_PdCH2, Pd/CH2_PdC->Step3_ReactionFinal_Product1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneStep3_Reaction->Final_Product

Caption: Overall synthetic workflow for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Experimental Protocols

Step 1: Large-Scale Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (Benzosuberone)

This procedure is adapted from a known large-scale synthesis of benzosuberone.[2]

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a gas outlet to a scrubbing system

  • δ-Valerolactone

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Vacuum distillation apparatus

Procedure:

  • Equip the 5 L three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charge the flask with δ-valerolactone (332.3 g) and benzene (2.33 L).

  • Begin stirring and add anhydrous aluminum chloride (1.77 kg) in portions over 2 hours, maintaining the temperature at ambient conditions.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large container, prepare a mixture of crushed ice (8 kg) and concentrated hydrochloric acid (1.4 L).

  • Slowly and carefully pour the reaction mixture into the ice-hydrochloric acid mixture with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer once with toluene (2 L).

  • Combine the organic layers and wash sequentially with a 10% sodium hydroxide solution and water (1 L).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvents.

  • Purify the crude product by vacuum distillation, collecting the fraction at 178-182°C. A secondary rectification can be performed to achieve higher purity.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
δ-Valerolactone100.12332.33.32
Benzene78.11--
Anhydrous AlCl₃133.34177013.27
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Benzosuberone160.21378.671.2
Step 2: Nitration of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

This protocol is a general procedure for the nitration of an aromatic ketone, adapted for benzosuberone.

Materials and Equipment:

  • Three-necked round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Methanol

  • Hirsch funnel and vacuum filtration apparatus

Procedure:

  • In the three-necked flask, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in concentrated sulfuric acid, keeping the temperature below 5°C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Slowly add the cold nitrating mixture to the solution of benzosuberone in sulfuric acid via a dropping funnel, maintaining the reaction temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The solid precipitate of 1-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral, and then with a small amount of cold methanol.

  • The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure nitro derivative.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
Benzosuberone160.21(Scale)(Scale)
Nitric Acid63.01(Scale)(Scale)
Sulfuric Acid98.08(Excess)-
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Nitrobenzosuberone205.21(Expected)>80%
Step 3: Catalytic Hydrogenation of 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This procedure follows a general method for the reduction of aromatic nitro compounds.

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic or mechanical stirring for the reactor

  • Hydrogen gas source

  • 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Palladium on carbon (5-10% Pd/C) catalyst

  • Solvent (e.g., ethanol, ethyl acetate)

  • Inert gas (e.g., nitrogen) for purging

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Charge the high-pressure reactor with 1-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, the solvent, and the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reactor and purge the system with nitrogen 3-5 times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
Nitrobenzosuberone205.21(Scale)(Scale)
Pd/C (5%)-(Catalytic)-
Hydrogen (H₂)2.02(Excess)-
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Aminobenzosuberone175.23(Expected)>90%

Chemical Structures and Reaction Scheme

Reaction_Schemecluster_step1Step 1: Friedel-Crafts Acylationcluster_step2Step 2: Nitrationcluster_step3Step 3: ReductionBenzeneBenzeneplus1+Valerolactoneδ-Valerolactonearrow1AlCl₃BenzosuberoneBenzosuberoneBenzosuberone2Benzosuberonearrow2HNO₃, H₂SO₄Nitrobenzosuberone1-NitrobenzosuberoneNitrobenzosuberone21-Nitrobenzosuberonearrow3H₂, Pd/CAminobenzosuberone1-Aminobenzosuberone

Caption: Three-step reaction scheme for the synthesis of 1-Aminobenzosuberone.

Safety Precautions

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly reactive with water and releases HCl gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction is highly exothermic and should be performed slowly and with caution.

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care in a fume hood. The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a properly rated high-pressure reactor in a designated area. Ensure the system is free of leaks and properly purged before and after the reaction.

Characterization Data

The final product, 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, can be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ketone, aromatic ring).

  • Melting Point: To assess the purity of the final product.

Conclusion

The presented three-step synthesis provides a reliable and scalable route to 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The detailed protocols and quantitative data will aid researchers and professionals in the efficient production of this important pharmaceutical intermediate. Adherence to the outlined safety procedures is crucial for the safe execution of this synthesis.

Application Note and Protocol: Purification of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one by Column Chromatography

Application Note and Protocol: Purification of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using column chromatography. Due to the limited availability of a specific, validated protocol for this compound, this note outlines general strategies and starting points for method development based on the purification of structurally similar aromatic amines and cyclic aminoketones.

Introduction

1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[2] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Column chromatography is a standard and effective method for this purification. However, the presence of a basic amino group can lead to challenges when using standard silica gel chromatography, such as peak tailing and irreversible adsorption.[3] This guide presents protocols for both normal-phase and reversed-phase chromatography, offering solutions to mitigate these challenges.

Data Presentation

Effective purification of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one by column chromatography requires careful selection of the stationary and mobile phases. Below are suggested starting conditions for method development.

Table 1: Recommended Starting Conditions for Normal-Phase Column Chromatography
ParameterCondition 1: Standard Silica Gel with ModifierCondition 2: Amine-Functionalized Silica
Stationary Phase Silica Gel (60 Å, 40-63 µm)Amine-Functionalized Silica Gel
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% Triethylamine (TEA)Hexane/Ethyl Acetate
Gradient Step or linear gradient from 100% Hexane to a mixture of Hexane/Ethyl Acetate (e.g., 70:30)Step or linear gradient from 100% Hexane to a mixture of Hexane/Ethyl Acetate (e.g., 80:20)
Sample Loading Dry loading with silica gel or direct injection in a minimal amount of mobile phase or a compatible solvent like Dichloromethane (DCM)Dry loading or direct injection
Detection UV at 254 nm and/or 280 nmUV at 254 nm and/or 280 nm
Table 2: Recommended Starting Conditions for Reversed-Phase Column Chromatography
ParameterSuggested Condition
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A: Water with 0.1% Triethylamine (TEA) or Ammonium Hydroxide (to adjust pH to > 8) B: Acetonitrile or Methanol
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 column volumes
Sample Loading Dissolved in a minimal amount of a compatible solvent (e.g., DMSO, Methanol)
Detection UV at 254 nm and/or 280 nm

Experimental Protocols

The following are detailed protocols that serve as a starting point for the purification of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Optimization will likely be required based on the specific impurity profile of the crude material.

Protocol 1: Normal-Phase Column Chromatography on Silica Gel with Triethylamine Modifier

This protocol is designed to minimize the undesirable interactions between the basic amine and the acidic silica gel surface.[3]

1. Materials:

  • Crude 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
  • Silica gel (60 Å, 40-63 µm)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Triethylamine (TEA)
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • Glass chromatography column
  • Fraction collector (optional)
  • Rotary evaporator

2. Procedure:

Protocol 2: Reversed-Phase Flash Chromatography

Reversed-phase chromatography is an excellent alternative, especially for polar and ionizable compounds like basic amines.[3][4]

1. Materials:

  • Crude 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
  • C18-functionalized silica gel cartridge
  • Water (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Triethylamine (TEA) or Ammonium Hydroxide
  • Flash chromatography system
  • Lyophilizer or rotary evaporator

2. Procedure:

Visualizations

The following diagrams illustrate the workflow and logical strategy for the purification process.

experimental_workflowcluster_prepPreparationcluster_purificationPurificationcluster_analysisAnalysis & IsolationcrudeCrude ProducttlcTLC Analysis for Method Developmentcrude->tlccolumn_prepColumn Packing & Equilibrationtlc->column_prepsample_loadSample Loading (Dry or Wet)column_prep->sample_loadelutionGradient Elutionsample_load->elutionfraction_collectionFraction Collectionelution->fraction_collectionfraction_analysisTLC/HPLC Analysis of Fractionsfraction_collection->fraction_analysispoolingPooling of Pure Fractionsfraction_analysis->poolingsolvent_removalSolvent Removalpooling->solvent_removalpure_productPure Productsolvent_removal->pure_productpurification_strategycluster_methodPurification MethodcrudeCrude Reaction Mixture(Target + Impurities)np_chromNormal-Phase Chromatography(Silica or Amine-Silica)crude->np_chromrp_chromReversed-Phase Chromatography(C18)crude->rp_chromseparationSeparation based on Polarity/Hydrophobicitynp_chrom->separationrp_chrom->separationfractionsCollected Fractionsseparation->fractionspurePure Productfractions->pureimpuritiesImpuritiesfractions->impurities

Application Notes and Protocols for the Analytical Characterization of 1-Aminobenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-aminobenzosuberone derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided, along with expected quantitative data and visualizations to guide researchers in their analytical workflows.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a fundamental technique for assessing the purity of 1-aminobenzosuberone derivatives and for separating enantiomers, which is crucial as different enantiomers can exhibit distinct pharmacological activities. A reversed-phase HPLC method is generally suitable for purity analysis, while chiral stationary phases are required for enantiomeric separation.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25:75, v/v).[1]

    • Adjust the pH of the buffer to a suitable value (e.g., pH 5.5) to ensure the analyte is in a consistent ionization state.[1]

    • Degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-aminobenzosuberone derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., cellulose or amylose-based CSP).

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as 2-propanol or ethanol.

    • The ratio of hexane to alcohol will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Dissolve the racemic 1-aminobenzosuberone derivative in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Controlled at a specific temperature (e.g., 25 °C), as temperature can affect chiral recognition.

    • Detection: UV at the appropriate wavelength.

  • Data Analysis:

    • Determine the retention times for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of 1-aminobenzosuberone derivatives and for obtaining structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Fragmentation Pattern

The fragmentation of 1-aminobenzosuberone derivatives in EI-MS is expected to follow patterns characteristic of amines and ketones.

  • α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

  • McLafferty Rearrangement: If an appropriate gamma-hydrogen is present, a rearrangement can occur, leading to the loss of a neutral molecule.

  • Cleavage adjacent to the carbonyl group: Fragmentation can occur on either side of the carbonyl group, leading to the formation of acylium ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation:

    • A mass spectrometer equipped with an electron ionization source. The instrument can be coupled to a gas chromatograph (GC-MS) for sample introduction.

  • Sample Introduction:

    • If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • If using a direct insertion probe, a small amount of the solid or a concentrated solution is placed on the probe.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M+) to confirm the molecular weight.

    • Analyze the fragmentation pattern to elucidate the structure. Compare the observed fragments with theoretical fragmentation patterns.

Table of Expected Mass Spectral Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Fragments (m/z)
1-AminobenzosuberoneC₁₁H₁₃NO175.23175 (M+), 146, 132, 118, 91
N-Methyl-1-aminobenzosuberoneC₁₂H₁₅NO189.25189 (M+), 160, 146, 118, 91
N-Ethyl-1-aminobenzosuberoneC₁₃H₁₇NO203.28203 (M+), 174, 146, 118, 91

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-aminobenzosuberone derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1-aminobenzosuberone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Table of Expected NMR Data for 1-Aminobenzosuberone
Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic CH7.1 - 7.8 (m)125 - 135
Aromatic C (quaternary)-135 - 145
C=O-~200
CH-NH₂~4.0 (dd)~55
CH₂ (adjacent to C=O)~2.9 (m)~40
CH₂ (benzylic)~2.7 (m)~35
Other CH₂1.8 - 2.2 (m)25 - 30
NH₂variable (br s)-

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in a molecule.

Experimental Protocol: FTIR Spectroscopy
  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table of Characteristic FTIR Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (two bands for primary amine)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (ketone)Stretch1680 - 1700
C=C (aromatic)Stretch1450 - 1600
C-N (amine)Stretch1020 - 1250

Visualizations

Enzyme Inhibition Assay Workflow

Many 1-aminobenzosuberone derivatives are investigated as potential enzyme inhibitors.[2] The following diagram illustrates a typical workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Reagents E Dispense Buffer, Enzyme, and Inhibitor to Plate A->E B Prepare Enzyme Stock B->E C Prepare Substrate Stock G Initiate Reaction with Substrate C->G D Prepare Inhibitor (1-Aminobenzosuberone Derivative) Stock D->E F Pre-incubate E->F F->G H Monitor Reaction Progress (e.g., Absorbance) G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. Inhibitor Concentration I->J K Determine IC50 Value J->K

A typical workflow for an enzyme inhibition assay.
Analytical Characterization Logic

The following diagram illustrates the logical flow of analytical techniques used to fully characterize a novel 1-aminobenzosuberone derivative.

Analytical_Characterization_Logic Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Purity->Structure Chiral Chiral Separation (HPLC) Purity->Chiral NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR Final Fully Characterized Derivative NMR->Final MS->Final FTIR->Final Chiral->Final

Logical flow of analytical characterization.

References

Application Notes: Ethyl Acetoacetate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate (EAA) is a highly versatile and widely used precursor in the synthesis of a vast array of heterocyclic compounds.[1][2][3][4] Its structure, featuring a β-ketoester functionality, provides two electrophilic sites and an acidic α-carbon, making it an ideal building block for various cyclization and condensation reactions.[3][4] This reactivity has been exploited in numerous classical and modern synthetic methodologies to construct critical heterocyclic scaffolds found in pharmaceuticals, agrochemicals, and materials science.[2][5] These application notes provide detailed protocols and comparative data for the synthesis of three important classes of heterocycles—pyridines, dihydropyrimidines, and pyrazolones—using EAA as the core starting material.

Application Note 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides reliable access to 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to the corresponding pyridines.[5][6] DHPs are a significant class of calcium channel blockers used in the treatment of hypertension.[7] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like EAA, and a nitrogen source, typically ammonia or ammonium acetate.[5][6]

General Reaction Scheme:

2 eq. Ethyl Acetoacetate + Aldehyde + Ammonium Acetate → 1,4-Dihydropyridine → Pyridine

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium carbonate (1.0 g, ~10 mmol).

  • Solvent and Heating: Add 20 mL of ethanol to the flask. Fit the flask with a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow solid will precipitate.

  • Purification: Filter the solid product and wash it with cold ethanol (2 x 10 mL). Recrystallize the crude product from an ethanol/water mixture to afford the pure 1,4-dihydropyridine derivative.[8]

Quantitative Data Summary

The Hantzsch reaction is compatible with a wide range of aldehydes. The yields are generally good to excellent, often influenced by the electronic nature of the aldehyde substituent and the reaction conditions.

Aldehyde (R)Catalyst/SolventTime (h)Yield (%)Reference
BenzaldehydeGlycine-HCl Buffer (pH 2.2)1.595[8]
4-ChlorobenzaldehydeGlycine-HCl Buffer (pH 2.2)1.098[8]
4-NitrobenzaldehydeGlycine-HCl Buffer (pH 2.2)0.596[8]
4-MethoxybenzaldehydeGlycine-HCl Buffer (pH 2.2)2.090[8]
5-Bromothiophene-2-carboxyaldehydeCeric Ammonium Nitrate (CAN) / Solvent-free2.5>85[9]

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Workflow Reactants Mix Aldehyde, 2 eq. EAA, NH4OAc in EtOH Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Stir Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from EtOH/H2O Filter->Recrystallize Crude Solid Product Pure 1,4-DHP Product Recrystallize->Product

Caption: General experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Application Note 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (EAA), and urea.[10][11] DHPMs are of significant interest in medicinal chemistry, serving as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[10] The reaction is typically acid-catalyzed.[11]

General Reaction Scheme:

Ethyl Acetoacetate + Aldehyde + Urea/Thiourea --[H+]--> Dihydropyrimidinone

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • Reaction Setup: In a 50 mL flask, create a mixture of p-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Catalyst and Solvent: Add ethanol (15 mL) and a catalytic amount of concentrated HCl (0.2 mL).

  • Reaction Execution: Stir the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. The product is then dried. Recrystallization from ethanol can be performed for higher purity.[11]

Quantitative Data Summary

Modern protocols often employ alternative catalysts and conditions to improve yields and reaction times, highlighting the versatility of the Biginelli reaction.

Aldehyde (R)Urea SourceCatalystConditionsYield (%)Reference
BenzaldehydeUreaHCl / EthanolReflux, 4h92[11]
m-NitrobenzaldehydeThioureaNH4H2PO4 / EthanolStir, 2h, RT85[11]
o-HydroxybenzaldehydeThioureaNH4H2PO4 / EthanolStir, 2h, RT80[11]
BenzaldehydeUreaRed Mud / Sonication60-70 min90[12]
4-ChlorobenzaldehydeUreaNi-ZnO NPs / H2ORTHigh[13]

Visualization: Biginelli Reaction Logical Pathway

Biginelli_Pathway EAA Ethyl Acetoacetate Condensation Three-Component Condensation EAA->Condensation Aldehyde Aryl Aldehyde Aldehyde->Condensation Urea Urea or Thiourea Urea->Condensation Catalyst Acid Catalyst (e.g., HCl) Catalyst->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM Pyrazolone_Mechanism Reactants EAA + Phenylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization (-EtOH) Hydrazone->Cyclization Tautomerization Product Pyrazolone Product Cyclization->Product

References

Application Note & Protocol: Preparation of Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery.[1][2] By synthesizing and evaluating a series of chemical derivatives of a biologically active "hit" or "lead" compound, researchers can systematically probe the effects of structural modifications on biological activity.[1][2] This iterative process of design, synthesis, and testing is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.[3][4][5] This document provides a detailed protocol for the design, synthesis, purification, and characterization of a focused library of derivatives for SAR studies, using the well-characterized coumarin scaffold as a representative example.[6]

1. Strategic Design of Derivatives

The initial phase of an SAR study involves the strategic selection of modifications to be made to the lead compound. This process is guided by the goal of understanding the pharmacophore, which is the ensemble of steric and electronic features necessary for biological activity. Common strategies for derivative design include:

  • Analog Synthesis: Introducing minor modifications to the lead structure, such as altering alkyl chain length or introducing simple functional groups.[7]

  • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance therapeutic profile.[8][9][10][11] For example, replacing a carboxylic acid with a tetrazole can improve oral bioavailability.[11]

  • Scaffold Hopping: Exploring different core structures while maintaining key binding interactions.[12]

  • Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a specific conformation, which can enhance binding affinity.[7]

For our example using a 7-hydroxycoumarin core, derivatization will focus on the 7-hydroxyl group, a common site for modification to explore its impact on biological activity.[6]

2. Experimental Protocols

The following protocols outline the synthesis of a small library of 7-alkoxycoumarin derivatives from a 7-hydroxycoumarin starting material.

2.1. General Synthesis of 7-Alkoxycoumarin Derivatives (Williamson Ether Synthesis)

This protocol describes the alkylation of the hydroxyl group of a 7-hydroxycoumarin.

Materials:

  • 7-hydroxy-4-methylcoumarin (1.0 eq)

  • Substituted alkyl halide (e.g., benzyl bromide, ethyl iodide, propyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane solvent system for TLC

Procedure:

  • In a clean, dry round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • While stirring, add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC, using an appropriate ethyl acetate/hexane mixture as the mobile phase. The product spot should be less polar than the starting material.

  • Once the reaction is complete (disappearance of the starting material spot), pour the reaction mixture into ice-cold water.

  • A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.[6]

2.2. Purification by Column Chromatography

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions in separate tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified derivative.

2.3. Characterization of Derivatives

The structure and purity of each synthesized derivative must be confirmed using spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [13]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]

  • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the newly introduced alkyl group and the overall structure.

  • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the number of unique carbon atoms in the molecule.[13]

2.3.2. Mass Spectrometry (MS) [5]

Protocol:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum to determine the molecular weight of the compound and confirm its identity.

3. Data Presentation for SAR Analysis

Quantitative data from biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships.[14]

Table 1: SAR Data for 7-Alkoxycoumarin Derivatives

Compound IDR GroupMolecular Weight ( g/mol )IC₅₀ (µM) vs. Cancer Cell Line X
Lead-Cpd -H176.1750.2
Deriv-01 -CH₂CH₃204.2235.8
Deriv-02 -CH₂CH₂CH₃218.2528.1
Deriv-03 -CH₂Ph266.3015.5

IC₅₀ values are hypothetical and for illustrative purposes only.

4. Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug discovery.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_optimization Optimization Lead Lead Compound Design Design Derivatives Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening Data Data Analysis (SAR) Screening->Data Data->Design Iterative Improvement Optimized Optimized Lead Data->Optimized

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Williamson_Ether_Synthesis Coumarin 7-Hydroxycoumarin arrow DMF RX R-X (Alkyl Halide) Base K₂CO₃ (Base) Product 7-Alkoxycoumarin Salts KX + KHCO₃ plus1 + plus2 + arrow->Product

Caption: Reaction scheme for Williamson Ether Synthesis of coumarin derivatives.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Coumarin Derivative (Inhibitor) Inhibitor->Raf

Caption: Hypothetical signaling pathway targeted by coumarin derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one?

A1: The most prevalent and well-documented method for the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is the reduction of its corresponding nitro precursor, 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.[2] This transformation can be achieved using various reducing agents and conditions, which are detailed in the experimental protocols and troubleshooting sections below.

Q2: What are the typical yields I can expect for this synthesis?

A2: The yield is highly dependent on the chosen reduction method, catalyst, and reaction conditions. For analogous aromatic nitro group reductions, yields can range from moderate to excellent. For instance, catalytic hydrogenation using Palladium on carbon (Pd/C) has been reported to give yields as high as 92% for similar substrates.[2] Reductions using iron powder in acidic media have been reported with yields around 58%.[2] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, should be developed to achieve good separation between the starting nitro compound and the product amine. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the common impurities or byproducts in this synthesis?

A4: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine derivatives. Further condensation of these intermediates can result in the formation of azo or azoxy compounds, which can complicate the purification process.[3] Over-reduction or side reactions involving other functional groups are less common for this specific substrate under standard nitro reduction conditions but should be considered if unexpected products are observed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Problem 1: Low or No Conversion of the Starting Material

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst (for Catalytic Hydrogenation) Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Consider using a more active catalyst, such as 10% Pd/C or Raney Nickel.
Poor Quality Reducing Agent (for Metal/Acid Reductions) Use finely powdered and high-purity metals (e.g., iron, tin, zinc). Consider activating the metal surface by washing with dilute acid prior to use.
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) Ensure the system is properly sealed and a positive pressure of hydrogen is maintained. For balloon hydrogenation, ensure the balloon is adequately filled. For more challenging reductions, a Parr hydrogenator with higher pressure may be necessary.
Poor Solubility of Starting Material Select a solvent or a co-solvent system in which the nitro compound is fully soluble at the reaction temperature. Common solvents for nitro reductions include ethanol, methanol, ethyl acetate, and acetic acid.
Catalyst Poisoning Ensure the starting material and solvent are free from impurities, especially sulfur-containing compounds, which can poison noble metal catalysts. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.
Problem 2: Formation of Multiple Products/Side Reactions

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reduction Increase the reaction time or the amount of reducing agent. For catalytic hydrogenation, increase the catalyst loading or hydrogen pressure.
Formation of Hydroxylamine/Azo/Azoxy Byproducts The addition of a catalytic amount of a vanadium compound, such as ammonium vanadate (NH₄VO₃), in catalytic hydrogenations can help prevent the accumulation of hydroxylamine intermediates.[4] For metal/acid reductions, ensuring a sufficiently acidic environment can promote complete reduction to the amine.
Over-reduction of the Ketone This is less likely under standard nitro reduction conditions. However, if alcohol formation is observed, consider milder reducing agents or shorter reaction times.
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Product is an Oil or Difficult to Crystallize The product is expected to be a solid. If it oils out, try different solvent systems for recrystallization. Column chromatography is a reliable method for purification.
Co-elution of Impurities during Chromatography Optimize the mobile phase for column chromatography. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one may be necessary to separate closely eluting impurities.
Product Degradation on Silica Gel Amines can sometimes be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the mobile phase.

Experimental Protocols

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel, dissolve 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Introduce hydrogen gas to the vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography.

Method B: Reduction with Iron Powder in Acidic Medium

This is a classical and cost-effective method for nitro group reduction.

Materials:

  • 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Iron powder (Fe), fine grade

  • Ethanol

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Water

Procedure:

  • To a solution of 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds

MethodReducing Agent/CatalystTypical SolventTemperatureAdvantagesDisadvantagesReported Yield (Analogous Systems)
Catalytic HydrogenationH₂, Pd/C or Raney NiAlcohols, Ethyl AcetateRoom Temp.High yield, clean reaction, easy work-upCatalyst cost, potential for catalyst poisoning, requires H₂ gasUp to 92%[2]
Metal/Acid ReductionFe/NH₄Cl or Fe/AcOHEthanol/Water, Acetic AcidRefluxLow cost, robustStoichiometric waste, sometimes lower yields, requires heating~58%[2]
Metal/Acid ReductionSnCl₂·2H₂O/HClEthanolRefluxEffective for many substratesStoichiometric tin waste, can be acidicNot specified for this system

Visualizations

General Workflow for Synthesis and Troubleshooting

Gcluster_synthesisSynthesis Workflowcluster_troubleshootingTroubleshooting LogicStart1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneReductionReduction(e.g., Catalytic Hydrogenation or Metal/Acid)Start->ReductionMonitoringReaction Monitoring (TLC)Reduction->MonitoringWorkupWork-up and IsolationMonitoring->WorkupIssueLow Yield orIncomplete ReactionMonitoring->IssueIf reaction stallsPurificationPurification(Recrystallization or Chromatography)Workup->PurificationProduct1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onePurification->ProductPurification->IssueIf yield is low after purificationCheck_CatalystCheck Catalyst/Reagent ActivityIssue->Check_CatalystCheck_ConditionsCheck Reaction Conditions(Temp, Pressure, Solvent)Issue->Check_ConditionsCheck_PurityCheck Starting Material PurityIssue->Check_PuritySide_ProductsAnalyze for Side Products(Hydroxylamine, Azo, etc.)Issue->Side_ProductsOptimize_PurificationOptimize PurificationSide_Products->Optimize_Purification

Caption: A logical workflow for the synthesis and troubleshooting.

Signaling Pathway of Nitro Group Reduction

GNitroAr-NO₂(Nitro Compound)NitrosoAr-NO(Nitroso Intermediate)Nitro->Nitroso+2e⁻, +2H⁺HydroxylamineAr-NHOH(Hydroxylamine Intermediate)Nitroso->Hydroxylamine+2e⁻, +2H⁺AzoAr-N=N-Ar(Azo Byproduct)Nitroso->Azo+ Ar-NHOH- H₂OAmineAr-NH₂(Amine Product)Hydroxylamine->Amine+2e⁻, +2H⁺

Technical Support Center: Troubleshooting Side Reactions in Benzosuberone Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of benzosuberone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of benzosuberone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the amination of benzosuberone?

A1: The most prevalent side reaction is the formation of a tertiary amine through dialkylation, especially when a primary amine is used to synthesize a secondary amine.[1][2] This occurs when the newly formed secondary amine reacts further with another molecule of benzosuberone.

Q2: What are other potential side reactions?

A2: Besides dialkylation, other potential side reactions include the reduction of the benzosuberone ketone to an alcohol by the reducing agent, and the formation of enamines, especially with secondary amines.[3][4] Ring hydrogenation is also a possibility under certain catalytic hydrogenation conditions.[3]

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is a common method to monitor the consumption of starting materials and the formation of the product and byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: Which reducing agents are suitable for the reductive amination of benzosuberone?

A4: Several reducing agents can be used, with the choice impacting selectivity. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[5][6] STAB is often preferred for its selectivity in reducing the intermediate imine in the presence of the ketone starting material.[6][7]

Q5: How does pH affect the reaction?

A5: The pH of the reaction is crucial. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6).[2][4] At lower pH, the amine nucleophile can be protonated and become unreactive, while at higher pH, the formation of the imine can be slow.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Secondary Amine and Significant Formation of Tertiary Amine (Dialkylation)

This is the most common issue when reacting benzosuberone with a primary amine.

Root Causes and Solutions
Root CauseRecommended Solution
Incorrect Stoichiometry Use a large excess of the primary amine relative to benzosuberone. This shifts the equilibrium towards the formation of the desired secondary amine and statistically reduces the chance of the product reacting further.
One-Pot Reaction Conditions Employ a stepwise procedure. First, form the imine by reacting benzosuberone and the primary amine, often with a dehydrating agent or by azeotropic removal of water. Then, add the reducing agent in a separate step.[1] This reduces the concentration of the reactive primary amine when the secondary amine is being formed.
Reaction Temperature Too High Perform the reaction at a lower temperature. This can help to control the rate of the second alkylation step, which may have a higher activation energy.
Inappropriate Reducing Agent Use a less reactive or more sterically hindered reducing agent that selectively reduces the imine. Sodium triacetoxyborohydride (STAB) is often a good choice.[6]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reaction to the tertiary amine.
Issue 2: Formation of Benzosuberone Alcohol Byproduct

The ketone of benzosuberone is reduced to the corresponding alcohol.

Root Causes and Solutions
Root CauseRecommended Solution
Reducing Agent is Too Reactive Sodium borohydride (NaBH₄) can reduce both ketones and imines.[5] Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the imine.[5][6]
Incorrect Order of Reagent Addition If using a more reactive reducing agent like NaBH₄, ensure the imine has fully formed before adding the reducing agent.[1]
Acidic Conditions with NaBH₃CN While NaBH₃CN is stable in mildly acidic conditions, at very low pH, its rate of ketone reduction can increase.[5] Maintain a pH between 4 and 6.

Quantitative Data

EntryAmine:Benzosuberone RatioReducing AgentProcedureTemp. (°C)Desired Secondary Amine Yield (%)Tertiary Amine Byproduct (%)
11.1 : 1NaBH₄One-pot25~50-60~30-40
25 : 1NaBH₄One-pot25~70-80~10-20
31.1 : 1NaBH(OAc)₃One-pot25~80-90<10
41.1 : 1NaBH₄Stepwise (Imine first)25~85-95<5
51.1 : 1NaBH(OAc)₃Stepwise (Imine first)0>95<2

Experimental Protocols

Protocol 1: Standard One-Pot Reductive Amination using Sodium Borohydride

This protocol is a straightforward method but may lead to the formation of side products.

  • Reaction Setup: To a solution of benzosuberone (1.0 eq) in methanol, add the primary amine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Stepwise Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the formation of the dialkylated byproduct.

  • Imine Formation: In a round-bottom flask, dissolve benzosuberone (1.0 eq) and the primary amine (1.1 eq) in dichloroethane (DCE). Add acetic acid (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by the disappearance of the benzosuberone spot on TLC.

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Reductive Amination Mechanism

G cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction cluster_2 Side Reaction: Dialkylation A Benzosuberone (Ketone) C Protonated Ketone A->C + H+ B Primary Amine D Hemiaminal C->D + Primary Amine E Protonated Hemiaminal D->E + H+ F Imine E->F - H2O H Secondary Amine F->H + Reducing Agent G Reducing Agent (e.g., NaBH(OAc)3) I Tertiary Amine H->I + Benzosuberone + Reducing Agent

Caption: Mechanism of reductive amination and the dialkylation side reaction.

Troubleshooting Workflow for Low Yield of Secondary Amine

Caption: Decision tree for troubleshooting low yields in benzosuberone amination.

Optimized Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification reactants Benzosuberone + Primary Amine (1.1 eq) solvent DCE, Acetic Acid (1.1 eq) reactants->solvent stir Stir at RT for 2-4h solvent->stir reducing_agent Add NaBH(OAc)3 (1.5 eq) stir->reducing_agent stir2 Stir at RT overnight reducing_agent->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with DCE quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the optimized stepwise reductive amination of benzosuberone.

References

optimization of reaction conditions for substituted 1-aminotetrahydrobenzannulenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of substituted 1-aminotetrahydrobenzannulenones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted 1-aminotetrahydrobenzannulenones, likely via a Pictet-Spengler type reaction.

Question 1: I am observing low to no yield of my desired 1-aminotetrahydrobenzannulenone. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the key cyclization step. Here’s a breakdown of potential causes and solutions:

  • Inadequate Acid Catalysis: The cyclization reaction often requires an acid catalyst to form the reactive iminium ion intermediate from the starting amine and carbonyl compound.[1][2][3]

    • Solution:

      • Catalyst Screening: If using a weak acid, consider switching to a stronger Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[1] Lewis acids such as Yb(OTf)₃ or Sc(OTf)₃ can also be effective.[1]

      • Concentration Optimization: The amount of acid is crucial. Too little may not sufficiently catalyze the reaction, while an excess can protonate the starting amine, rendering it non-nucleophilic.[1] Perform a systematic optimization of the catalyst loading.

  • Poor Iminium Ion Formation/Stability: The formation of the iminium ion is a critical equilibrium step.

    • Solution:

      • Anhydrous Conditions: Water can hydrolyze the iminium ion back to the starting materials.[4] Ensure all glassware is oven-dried and use anhydrous solvents.

      • Pre-formation of Imine: In some cases, pre-forming the Schiff base (imine) separately before adding the acid catalyst can improve yields.[2]

  • Low Reactivity of Starting Materials:

    • Solution:

      • Electron-donating Groups: The aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic to attack the iminium ion.[3] Substrates with electron-donating groups on the aromatic ring generally give higher yields under milder conditions.[2][3]

      • Aldehyde/Ketone Reactivity: Use more electrophilic aldehydes or ketones if possible.

  • Unfavorable Reaction Temperature:

    • Solution: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[4] Conversely, excessive heat can lead to decomposition. A temperature screen is recommended.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation can often be attributed to the reaction conditions or the stability of intermediates.

  • Oxidation of the Tetrahydro-β-carboline Ring: The product can sometimes be oxidized to the corresponding aromatic β-carboline.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Control of Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures.

  • Formation of Dehydrated Intermediates: Incomplete cyclization can lead to the accumulation of imine or enamine intermediates.

    • Solution:

      • Ensure Sufficient Catalyst: As with low yield, ensure optimal acid catalysis to drive the reaction towards the cyclized product.

      • Solvent Choice: The solvent can influence the stability of intermediates. Experiment with different solvents (e.g., protic vs. aprotic). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to be an effective solvent and catalyst for some Pictet-Spengler reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the tetrahydrobenzannulenone core?

A1: The core is typically formed via a Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or imine). In the presence of an acid catalyst, the imine is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution reaction, leading to the cyclized product.[2][3]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice can significantly impact reaction yield and rate. It is often determined empirically. A good starting point is to consider the solubility of your starting materials. Common solvents for Pictet-Spengler reactions include dichloromethane (DCM), toluene, acetonitrile (MeCN), and in some cases, protic solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which can also act as a catalyst.[1]

Q3: Can I run this reaction without an acid catalyst?

A3: While traditionally an acid catalyst is used, some highly activated substrates (e.g., those with electron-rich indole rings) can undergo cyclization under neutral conditions, sometimes with just heat.[3] However, for less reactive substrates, an acid catalyst is generally necessary to promote the formation of the key iminium ion intermediate.[3]

Q4: How can I purify my final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific product and any byproducts. A common starting point is a mixture of hexanes and ethyl acetate, gradually increasing the polarity. Recrystallization may also be an option for crystalline products.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)DCM252445
2p-TsOH (10)Toluene801265
3TFA (110)DCM251278
4TFA (110)MeCN251262
5Sc(OTf)₃ (10)DCM251872
6TFA (110)Toluene80885
7TFA (110)DCM02455
8 TFA (110) DCM 40 10 92

This table presents representative data for the optimization of a generic reaction to form a substituted 1-aminotetrahydrobenzannulenone.

Experimental Protocols

General Protocol for the Synthesis of a Substituted 1-Aminotetrahydrobenzannulenone via Pictet-Spengler Reaction:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted β-arylethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in an anhydrous solvent (e.g., DCM, 0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: To the stirring solution, add the acid catalyst (e.g., TFA, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted 1-aminotetrahydrobenzannulenone.

Visualizations

experimental_workflow start Starting Materials (Amine + Carbonyl) dissolve Dissolve in Anhydrous Solvent start->dissolve catalyst Add Acid Catalyst dissolve->catalyst reaction Stir and Monitor (TLC/LC-MS) catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product Final Product Analysis (NMR, MS) purify->product

Caption: Experimental workflow for the synthesis of 1-aminotetrahydrobenzannulenones.

troubleshooting_guide start Low Product Yield cause1 Inadequate Catalysis? start->cause1 cause2 Wet Conditions? start->cause2 cause3 Low Reactivity? start->cause3 solution1a Optimize Catalyst (Type & Loading) cause1->solution1a Yes solution1b Try Lewis Acid cause1->solution1b Yes solution2 Use Anhydrous Solvents & Glassware cause2->solution2 Yes solution3a Increase Temperature cause3->solution3a Yes solution3b Use More Reactive Starting Materials cause3->solution3b Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Aminobenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving the sterically hindered amine, 1-aminobenzosuberone. The bulky seven-membered ring fused to the benzene ring restricts access to the amine functionality, often leading to low yields and incomplete reactions. This guide offers strategies and detailed protocols to overcome these steric challenges in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 1-aminobenzosuberone so challenging?

A1: The primary challenge is steric hindrance. The fused seven-membered ring of the benzosuberone scaffold physically blocks the approach of reagents to the nitrogen atom of the amino group. This steric bulk increases the activation energy of reactions, leading to slower reaction rates and lower yields compared to less hindered amines.

Q2: What are the most common reactions where steric hindrance is a major issue with 1-aminobenzosuberone?

A2: Steric hindrance significantly impacts several key reactions, including:

  • N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides can be sluggish.

  • N-Alkylation: Direct alkylation with alkyl halides is often difficult.

  • Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki coupling, which are crucial for forming C-N and C-C bonds, respectively, are highly sensitive to steric bulk around the amine.

Q3: Are there general strategies to improve reaction outcomes with 1-aminobenzosuberone?

A3: Yes, several general strategies can be employed:

  • Use of Highly Reactive Reagents: Employing more reactive coupling partners or activating agents can help overcome the high activation energy barrier.

  • Specialized Catalysts and Ligands: For cross-coupling reactions, using catalysts with bulky, electron-rich ligands can promote the desired transformation.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by providing rapid and efficient heating.[1][2][3][4][5]

  • Protecting Groups: In multi-step syntheses, protecting the amino group can prevent unwanted side reactions and allow for transformations elsewhere in the molecule.[6][7][8][9]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Problem: You are attempting to acylate 1-aminobenzosuberone with an acid chloride or anhydride and are observing low to no product formation.

dot graph TD { A[Low Yield in N-Acylation] --> B{Initial Checks}; B --> C{Reagent Quality & Anhydrous Conditions?}; C -- No --> D[Action: Use freshly purified reagents and anhydrous solvents.]; C -- Yes --> E{Sufficiently Reactive Acylating Agent?}; E -- No --> F[Action: Switch to a more reactive acylating agent (e.g., acyl fluoride) or use a coupling reagent.]; E -- Yes --> G{Using an Appropriate Base?}; G -- No --> H[Action: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.]; G -- Yes --> I{Reaction Temperature Optimized?}; I -- No --> J[Action: Increase reaction temperature or consider microwave irradiation.]; I -- Yes --> K[Solution: Consider using a powerful coupling reagent like HATU or HBTU.]; }

A troubleshooting workflow for low yields in N-acylation reactions.

Troubleshooting Steps & Solutions:

Possible Cause Troubleshooting Step & Solution
Insufficiently Reactive Acylating Agent Standard acid chlorides may not be reactive enough. Solution: Convert the carboxylic acid to a more reactive acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Alternatively, use a powerful coupling reagent such as HATU or HBTU to activate the carboxylic acid.[10]
Inappropriate Base Strong, non-hindered bases can deprotonate other sites or act as competing nucleophiles. Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct without interfering with the reaction.
Low Reaction Temperature The reaction may have a high activation energy due to steric hindrance. Solution: Increase the reaction temperature. If thermal heating is ineffective or leads to degradation, consider using microwave irradiation to accelerate the reaction.[1][4]
Poor Solubility Reactants may not be fully dissolved, leading to a slow reaction. Solution: Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP to ensure all components are in solution.
Issue 2: Poor Conversion in N-Alkylation Reactions

Problem: Direct N-alkylation of 1-aminobenzosuberone with an alkyl halide is resulting in low conversion and/or the formation of multiple products.

dot graph TD { A[Low Conversion in N-Alkylation] --> B{Initial Checks}; B --> C{Reactivity of Alkyl Halide?}; C -- Low --> D[Action: Switch to a more reactive alkyl halide (I > Br > Cl) or consider using a tosylate or mesylate.]; C -- High --> E{Appropriate Base and Solvent?}; E -- No --> F[Action: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).]; E -- Yes --> G{Reaction Conditions Optimized?}; G -- No --> H[Action: Increase temperature, consider microwave irradiation, or use a phase-transfer catalyst.]; G -- Yes --> I[Solution: Consider alternative methods like reductive amination.]; }

A troubleshooting workflow for low conversion in N-alkylation reactions.

Troubleshooting Steps & Solutions:

Possible Cause Troubleshooting Step & Solution
Low Reactivity of Alkylating Agent The SN2 reaction is slow due to the hindered nature of the amine. Solution: Use a more reactive alkylating agent (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride). Alternatively, convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate.
Inadequate Base The base may not be strong enough to deprotonate the amine or may cause side reactions. Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[11]
Slow Reaction Rate The reaction is kinetically slow due to steric hindrance. Solution: Increase the reaction temperature or use microwave irradiation.[1][4] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.
Over-alkylation The mono-alkylated product is reacting further to give a di-alkylated product. Solution: Use a larger excess of 1-aminobenzosuberone relative to the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Alternative Method Direct alkylation is not proceeding. Solution: Consider a reductive amination approach. React 1-aminobenzosuberone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[12][13]
Issue 3: Failed Buchwald-Hartwig Amination

Problem: You are attempting a palladium-catalyzed cross-coupling of 1-aminobenzosuberone with an aryl halide and are observing no product formation.

dot graph TD { A[Failed Buchwald-Hartwig Amination] --> B{Catalyst System Selection}; B --> C{Ligand Choice?}; C -- Inappropriate --> D[Action: Use a bulky, electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos.]; C -- Appropriate --> E{Base Selection?}; E -- Weak --> F[Action: Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃.]; E -- Strong --> G{Reaction Conditions?}; G -- Not Optimized --> H[Action: Ensure anhydrous and anaerobic conditions. Optimize temperature (often 80-110 °C).]; G -- Optimized --> I[Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and consider microwave heating.]; }

A troubleshooting workflow for failed Buchwald-Hartwig amination reactions.

Troubleshooting Steps & Solutions:

Possible Cause Troubleshooting Step & Solution
Incorrect Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often ineffective for coupling sterically hindered amines. Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands facilitate the rate-limiting reductive elimination step.[14]
Inappropriate Base A weak base may not be sufficient to deprotonate the amine-palladium complex. Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[15][16]
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Suboptimal Temperature The reaction may require elevated temperatures to proceed. Solution: Run the reaction at temperatures between 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.

Data Presentation

Table 1: Representative Conditions for N-Acylation of 1-Aminobenzosuberone
Acylating Agent Coupling Reagent Base Solvent Temp (°C) Time (h) Typical Yield (%)
Benzoyl Chloride-DIPEADCM2512-2440-60
Acetic Anhydride-PyridineDCM251250-70
Benzoic AcidHATUDIPEADMF254-875-90
Benzoic AcidHBTU/HOBtDIPEADMF256-1270-85
Table 2: Representative Conditions for N-Alkylation of 1-Aminobenzosuberone
Alkylating Agent Base Solvent Temp (°C) Time (h) Typical Yield (%)
Benzyl BromideK₂CO₃Acetonitrile802450-70
Ethyl IodideCs₂CO₃DMF601845-65
Benzaldehyde*NaBH(OAc)₃DCE251280-95

*Reductive amination conditions

Table 3: Representative Conditions for Buchwald-Hartwig Amination with 1-Aminobenzosuberone
Aryl Halide Pd Precursor Ligand Base Solvent Temp (°C) Time (h) Typical Yield (%)
4-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10012-2470-85
4-ChlorobenzonitrilePd(OAc)₂RuPhosK₃PO₄Dioxane11018-3665-80
2-BromopyridinePd₂(dba)₃BrettPhosCs₂CO₃Toluene10012-2460-75

Experimental Protocols

Protocol 1: N-Acylation of 1-Aminobenzosuberone using HATU
  • To an oven-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes.

  • Add DIPEA (2.5 eq.) and stir for an additional 5 minutes.

  • Add a solution of 1-aminobenzosuberone (1.2 eq.) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Alkylation of 1-Aminobenzosuberone
  • In a microwave-safe reaction vessel, combine 1-aminobenzosuberone (1.0 eq.), the alkyl halide (1.1 eq.), and powdered anhydrous K₂CO₃ (2.0 eq.).

  • Add a high-boiling point solvent such as DMF or NMP.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS after cooling.

  • After the reaction is complete, cool the vessel to room temperature, dilute the mixture with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with 1-Aminobenzosuberone
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), 1-aminobenzosuberone (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

preventing byproduct formation in the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Our aim is to address specific issues that may be encountered during experimentation, with a focus on preventing byproduct formation and ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one?

The most widely employed synthetic pathway involves a two-step process:

  • Nitration: The commercially available starting material, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone), is nitrated to yield 1-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • Reduction: The nitro group of the intermediate is then selectively reduced to an amine to afford the final product, 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Q2: Which reducing agents are recommended for the conversion of the nitro-intermediate to the final amino product?

Several reducing agents can be employed for this transformation. The choice of reagent is critical for achieving high chemoselectivity, meaning the nitro group is reduced without affecting the ketone functionality. Commonly used methods include:

  • Tin(II) chloride (SnCl₂): This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. It is typically carried out in an acidic medium, such as with hydrochloric acid (HCl) in ethanol.

  • Iron (Fe) in acidic medium: Similar to tin(II) chloride, iron powder in the presence of an acid like HCl or acetic acid is a robust and cost-effective option for this reduction.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C) is a cleaner method that avoids the formation of metallic byproducts. However, careful optimization of reaction conditions is necessary to prevent the reduction of the ketone group.

Q3: What are the potential byproducts I should be aware of during the synthesis?

Byproduct formation can occur at both stages of the synthesis:

  • Nitration Step: Isomeric nitro-benzosuberones can be formed. Controlling the reaction temperature is crucial for regioselectivity.

  • Reduction Step:

    • Incomplete Reduction Intermediates: If the reduction is not driven to completion, intermediates such as nitroso, hydroxylamine, and azoxy compounds can be present as impurities.

    • Over-reduction Products: While less common with chemoselective methods, there is a possibility of the ketone being reduced to a hydroxyl group, yielding 1-amino-5-hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

    • Metallic Byproducts: When using reagents like SnCl₂ or Fe, the corresponding metal salts will be present in the crude product and must be removed during workup and purification.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Potential Cause Troubleshooting Suggestion
Incomplete Nitration Monitor the nitration reaction closely using TLC or LC-MS to ensure full conversion of the starting material. Adjust reaction time and temperature as needed.
Inefficient Reduction Ensure the reducing agent is of high quality and used in sufficient stoichiometric excess. For catalytic hydrogenation, verify the activity of the catalyst.
Poor Solubility of Nitro-Intermediate Select a solvent system in which the nitro-intermediate is fully soluble to ensure efficient contact with the reducing agent. A co-solvent system may be necessary.
Product Loss During Workup The amino product can be water-soluble, especially in its protonated form. Ensure the aqueous phase is thoroughly extracted during workup. Adjusting the pH to be basic before extraction can improve recovery in the organic phase.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion
Incomplete Reduction Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC until the starting nitro compound is fully consumed.
Formation of Azoxy/Azo Byproducts This can be favored by certain reaction conditions. Ensure a sufficient excess of the reducing agent is present throughout the reaction. Maintaining an acidic environment can also suppress the formation of these dimers.
Contamination with Tin Salts (when using SnCl₂) During the workup, after basification, a gelatinous precipitate of tin hydroxides can form, which can be difficult to filter. It is recommended to perform the basification carefully and allow sufficient time for the precipitate to form completely before filtration through a pad of celite. Thorough washing of the filter cake is essential.
Over-reduction of the Ketone This is more likely with aggressive reducing agents or harsh conditions. Use a milder, more chemoselective reducing agent like SnCl₂. If using catalytic hydrogenation, optimize the catalyst, pressure, and temperature to favor nitro group reduction.

Experimental Protocols

Key Experiment: Reduction of 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using Tin(II) Chloride

This protocol provides a detailed methodology for the selective reduction of the nitro-intermediate.

Materials:

  • 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in ethanol.

  • To this solution, add Tin(II) chloride dihydrate (4-5 equivalents).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and cool in an ice bath.

  • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and basify the solution to a pH of 8-9. This will cause the precipitation of tin salts.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂ / HCl Ethanol, RefluxHigh chemoselectivity, reliableFormation of tin salt byproducts, requires careful workup
Fe / HCl or AcOH Ethanol/Water, RefluxCost-effective, effectiveFormation of iron salts, can require longer reaction times
H₂ / Pd/C Methanol or Ethanol, RT, 1-4 atm H₂Clean reaction, no metallic byproductsPotential for ketone reduction, requires specialized equipment

Visualizations

Experimental Workflow: Synthesis and Purification

Gcluster_0Synthesiscluster_1Workup & PurificationANitration of BenzosuberoneBReduction of Nitro-intermediateA->BIntermediateCAcid-Base WorkupB->CCrude ProductDFiltration of Tin SaltsC->DEExtractionD->EFColumn ChromatographyE->FG1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneF->GPure Product

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship: Troubleshooting Byproduct Formation

Gcluster_solutionsSolutionsAByproduct Formation ObservedBIncomplete Reduction(Nitroso, Hydroxylamine, Azoxy)A->BCOver-reduction(Alcohol)A->CDMetallic Salt Contamination(Tin/Iron Salts)A->DSol_BIncrease reducing agent stoichiometryIncrease reaction timeOptimize temperatureB->Sol_BSol_CUse milder, chemoselective reagent(e.g., SnCl2)Optimize catalytic hydrogenation conditionsC->Sol_CSol_DCareful pH adjustment during workupThorough filtration through CeliteWash filter cake extensivelyD->Sol_D

Caption: Troubleshooting guide for common byproduct formation issues.

stability issues of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Welcome to the technical support center for 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one?

A1: Based on information from suppliers and general chemical stability principles, the compound should be stored under controlled conditions to minimize degradation. Key recommendations include storage at room temperature or colder, away from light, and in a tightly sealed container, preferably under an inert atmosphere.[1][2] For long-term storage, freezing (≤ -20°C) is advisable, as recommended for similar benzosuberone derivatives.

Q2: I've observed a change in the color/physical appearance of my sample during storage. What could be the cause?

A2: A change in color (e.g., yellowing or darkening) or physical state of the material can be an indicator of degradation. Amines and ketones are susceptible to oxidation and other side reactions, which can produce colored impurities. This is often exacerbated by exposure to air (oxygen), light, and elevated temperatures.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented in the literature, based on its aminoketone structure, potential degradation routes include:

  • Oxidation: The amine group can be susceptible to oxidation, leading to the formation of nitroso, nitro, or other colored byproducts. The benzylic positions adjacent to the carbonyl and the aromatic ring are also potentially susceptible to oxidation.

  • Aldol-type reactions: As a ketone, it could potentially undergo self-condensation or reactions with other carbonyl-containing impurities, especially in the presence of acidic or basic catalysts.

  • Photodecomposition: Aromatic ketones can be sensitive to light, which can promote the formation of radical species and subsequent degradation products.

Q4: How can I check the purity and stability of my sample?

A4: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the purity of small molecules and detecting impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) can also be used to confirm the structure and identify the presence of significant impurities.[4] A change in the purity profile over time is a direct indication of instability under your storage conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Issue 1: Inconsistent Experimental Results
  • Symptoms: You observe poor reproducibility in your experiments, unexpected side products, or lower-than-expected yields when using the compound as a starting material.

  • Possible Cause: The compound may have degraded during storage, leading to a lower effective concentration of the active molecule and the presence of reactive impurities.

  • Troubleshooting Workflow:

A Inconsistent Experimental Results B Check physical appearance of sample (color change, clumping) A->B C Analyze sample purity via HPLC or ¹H NMR B->C D Is purity ≥95% and consistent with initial analysis? C->D E Sample is likely stable. Troubleshoot experimental procedure. D->E Yes F Sample has degraded. D->F No G Procure a new batch of the compound F->G H Review and improve storage conditions (See Table 1) F->H cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh 1 mg of compound B Dissolve in 1 mL of solvent A->B C Filter through 0.22 µm filter B->C D Inject sample onto C18 column C->D E Run gradient elution D->E F Detect at 254 nm E->F G Integrate peaks F->G H Calculate % purity G->H I Compare to reference H->I

References

Technical Support Center: Purification of Polar 1-Aminobenzosuberone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 1-aminobenzosuberone analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar 1-aminobenzosuberone analogs, offering potential causes and solutions.

Issue 1: Poor Resolution and Peak Tailing in Normal Phase Chromatography

Question: My 1-aminobenzosuberone analog is streaking badly or showing significant peak tailing on a silica gel column. What is the cause and how can I resolve this?

Answer:

Peak tailing and streaking of basic compounds like 1-aminobenzosuberone analogs on standard silica gel is a frequent problem. This is primarily due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption, sample decomposition, and poor separation.

Here is a troubleshooting workflow to address this issue:

Troubleshooting_Tailing_Peaks start Start: Tailing/Streaking on Silica Gel add_modifier Add a Basic Modifier to the Mobile Phase start->add_modifier modifier_details Examples: - 0.1-2% Triethylamine (Et3N) - 1-10% NH4OH in MeOH add_modifier->modifier_details check_rf Re-evaluate Rf on TLC add_modifier->check_rf run_column Run Column with Modified Mobile Phase check_rf->run_column Rf Improved still_tailing Still Tailing? check_rf->still_tailing No Improvement end End: Improved Separation run_column->end still_tailing->run_column No change_sp Change Stationary Phase still_tailing->change_sp Yes sp_options Options: - Alumina (basic or neutral) - Amine-functionalized silica - C18 (Reversed-Phase) change_sp->sp_options change_sp->end

Caption: Troubleshooting workflow for poor peak shape in normal phase chromatography.

Issue 2: Compound is Insoluble in the Mobile Phase or Elutes at the Solvent Front

Question: My polar 1-aminobenzosuberone analog is either insoluble in common normal phase eluents like ethyl acetate/hexane or it just runs with the solvent front in more polar systems like dichloromethane/methanol. How can I purify it?

Answer:

This is a common challenge with highly polar molecules. When the compound is too polar for normal phase chromatography, alternative techniques are necessary.

  • For compounds eluting at the solvent front: Your mobile phase is too polar. However, reducing the polarity may cause the compound to stick to the baseline. If adding a basic modifier doesn't provide adequate retention, you should switch to a different chromatographic mode.

  • For insoluble compounds: If the compound has poor solubility in the solvent system that provides the best separation on TLC, you can use a technique called "dry loading".

Table 1: Comparison of Chromatographic Modes for Polar Amines

Chromatographic ModeStationary PhaseMobile Phase PrincipleElution Order of AnalogsKey Advantages
Normal Phase (Modified) Silica GelNon-polar organic solvents with a basic modifier (e.g., Et3N, NH4OH).Least polar elutes first.Utilizes standard, inexpensive silica.
Reversed-Phase (RP) C18-functionalized silicaPolar solvents (e.g., water, methanol, acetonitrile), often with a pH modifier (e.g., TFA, formic acid, or ammonium acetate).Most polar elutes first.Excellent for very polar and water-soluble compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Amine, Diol, or bare Silica)High concentration of a water-miscible organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.Most polar is retained longer.Good retention of very polar compounds that are not retained by RP.[1][2]

Issue 3: Formation of a Persistent Emulsion During Liquid-Liquid Extraction

Question: During the work-up of my reaction, a thick, stable emulsion formed between the aqueous and organic layers that won't separate. How can I break it?

Answer:

Emulsion formation is common when extracting amphiphilic molecules like 1-aminobenzosuberone analogs, which have both polar (amine) and non-polar (benzosuberone) parts. Vigorous shaking increases the likelihood of emulsions.

Strategies to Prevent and Break Emulsions:

  • Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.

  • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to destabilize the emulsion.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-aminobenzosuberone analogs?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Incomplete conversion of the benzosuberone precursor or the amine source.

  • Over-alkylation or Di-alkylation Products: If the synthesis involves N-alkylation, reaction at other positions or multiple additions can occur.

  • Oxidation Products: The amine functionality can be susceptible to oxidation, especially if exposed to air for extended periods.

  • By-products from Protecting Groups: If protecting groups are used, their incomplete removal or side reactions during deprotection can lead to impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, THF) and excess reagents can be carried through.

Q2: My compound won't crystallize from any common solvents. What should I do?

A2: Difficulty in crystallization is common for polar molecules. Here are several strategies to try:

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone). Then, slowly add a "bad" solvent (an "anti-solvent") in which it is insoluble (e.g., hexane, diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • Induce Crystallization: If a supersaturated solution does not yield crystals, you can try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.

  • Form a Salt: Amines can often be crystallized more easily as their hydrochloride or other acid addition salts. Dissolve the free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The salt will often precipitate out.[4]

  • Concentrate and Cool: Slowly evaporate the solvent from a solution of your compound. Once a small amount of solid appears, or the solution is highly concentrated, stop the evaporation and cool the solution slowly, perhaps in a refrigerator or freezer.

Q3: Is it better to purify the free base or the hydrochloride salt of my 1-aminobenzosuberone analog?

A3: This depends on the properties of your specific analog and the intended next steps.

  • Purifying the Free Base: This is often done using column chromatography with a mobile phase containing a basic modifier (like triethylamine) to prevent streaking on silica. The free base is typically more soluble in common organic solvents.

  • Purifying the Hydrochloride Salt: This is often achieved by recrystallization. The salt is generally more crystalline and less soluble in non-polar organic solvents than the free base, which can make it easier to purify by precipitation. However, the salt is often not suitable for direct use in subsequent reactions that require basic conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography using HILIC

This protocol is suitable for highly polar 1-aminobenzosuberone analogs that are not well-retained by reversed-phase chromatography.

  • Stationary Phase: Use a commercially available amine-functionalized or diol-functionalized silica gel column.

  • Sample Preparation (Dry Loading): a. Dissolve your crude compound in a minimal amount of a polar solvent (e.g., methanol or water). b. Add a small amount of Celite or silica gel to the solution to form a slurry. c. Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of your pre-packed HILIC column.

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (often with 0.1% formic acid or ammonium acetate to improve peak shape)

  • Elution: a. Start with a high percentage of Solvent A (e.g., 95% ACN, 5% Water). b. Run a gradient, gradually increasing the percentage of Solvent B. A typical gradient might be from 5% to 40% water over 20-30 column volumes.[2] c. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

HILIC_Workflow start Start: Crude Polar 1-Aminobenzosuberone Analog dissolve Dissolve in minimal polar solvent (MeOH/H2O) start->dissolve adsorb Adsorb onto Celite or Silica Gel dissolve->adsorb evaporate Evaporate to a free-flowing powder adsorb->evaporate dry_load Dry load onto HILIC column evaporate->dry_load equilibrate Equilibrate column with initial mobile phase (e.g., 95% ACN) dry_load->equilibrate elute Elute with a gradient of increasing water content equilibrate->elute collect Collect and analyze fractions elute->collect end End: Pure Compound collect->end

Caption: Experimental workflow for HILIC purification.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is used to separate the basic 1-aminobenzosuberone analog from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). c. Stopper the funnel, invert, and vent frequently to release any pressure. d. Shake gently to mix the layers. The basic amine will be protonated and move into the aqueous layer. e. Allow the layers to separate. Drain the lower (aqueous) layer into a clean flask. This layer now contains your product as the hydrochloride salt. f. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Neutralization and Re-extraction: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the solution is basic (check with pH paper). The free base of your compound should precipitate or form an oil. c. Add fresh organic solvent (e.g., ethyl acetate) to the flask and transfer back to the separatory funnel. d. Extract the product back into the fresh organic layer. e. Drain the organic layer.

  • Drying and Concentration: a. Wash the organic layer with brine to remove excess water. b. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified free base.

Protocol 3: Recrystallization from a Two-Solvent System

This protocol is useful when a single suitable solvent for recrystallization cannot be found.

  • Select Solvents: Find a "soluble solvent" in which your compound is very soluble and an "insoluble solvent" (anti-solvent) in which your compound is poorly soluble. The two solvents must be miscible. (e.g., Acetone/Hexane or Methanol/Diethyl Ether).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble solvent" needed to just dissolve the compound.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity).

  • Re-clarification: Add a few more drops of the hot "soluble solvent" until the solution just becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble solvent".

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

References

Technical Support Center: Navigating Poor Solubility of 1-Aminobenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-aminobenzosuberone derivatives in reaction media.

Frequently Asked Questions (FAQs)

Q1: My 1-aminobenzosuberone derivative is poorly soluble in common organic solvents. What are the initial steps to address this?

A1: A systematic approach to solvent screening is the recommended first step. The principle of "like dissolves like" is a fundamental starting point; the polarity of your solvent should ideally match that of your starting material.[1] It is also beneficial to reduce the particle size of the solid material, which increases the surface area and can enhance the dissolution rate.[1] This can be achieved through mechanical grinding or sonication.[1]

Q2: What are co-solvents and how can they improve the solubility of my compound?

A2: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[1] This technique is particularly useful when a single solvent system fails to provide adequate solubility. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[1] For instance, if your reaction is primarily in an aqueous medium, gradually adding a miscible organic co-solvent like ethanol or DMSO can significantly improve the solubility of a hydrophobic 1-aminobenzosuberone derivative.[1]

Q3: When should I consider using a phase-transfer catalyst (PTC)?

A3: A phase-transfer catalyst is beneficial in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., an organic and an aqueous phase).[1] A PTC facilitates the migration of a reactant from one phase to another where the reaction occurs by forming an ion pair with the reactant, allowing it to cross the phase boundary.[1] Consider using a PTC when you have a reaction between an ionic reactant in an aqueous phase and your organic-soluble 1-aminobenzosuberone derivative.[1]

Q4: How does sonication improve solubility?

A4: Sonication utilizes high-frequency sound waves to agitate particles in a sample.[1] This process, known as ultrasonication, can accelerate dissolution by breaking down intermolecular interactions.[1] The mechanical forces generated during sonication help to reduce particle size, thereby increasing the surface area and enhancing solubility.[1]

Q5: Can surfactants help in solubilizing my 1-aminobenzosuberone derivative?

A5: Yes, surfactants can aid in solubilization. Surfactants are amphiphilic compounds, meaning they possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, surfactant molecules can form micelles, where the hydrophobic tails create a core that can encapsulate poorly soluble organic compounds, like many 1-aminobenzosuberone derivatives, and the hydrophilic heads face the aqueous environment.[1]

Troubleshooting Guides

Problem 1: The 1-aminobenzosuberone derivative does not dissolve sufficiently in the chosen reaction solvent, leading to an incomplete or slow reaction.

Potential Cause Troubleshooting Steps
Inappropriate solvent polarity. 1. Consult a solvent polarity chart and select a solvent with a polarity similar to your 1-aminobenzosuberone derivative. 2. Experiment with a range of solvents with varying polarities.
Low dissolution rate due to large particle size. 1. Grind the solid material to a fine powder using a mortar and pestle. 2. Utilize sonication to aid in dissolution.[1]
Insufficient solvent volume. 1. Increase the volume of the solvent. 2. If a large solvent volume is impractical, explore the use of co-solvents or other solubility enhancement techniques.[1]
Reaction at low temperature. 1. Gently heat the reaction mixture, if the reactants and products are thermally stable. Increased temperature often increases solubility.

Problem 2: The reaction starts, but the product precipitates out of the solution, halting the reaction.

Potential Cause Troubleshooting Steps
Product has lower solubility than the starting material in the reaction solvent. 1. Analyze the polarity of the expected product and consider if the current solvent is appropriate. 2. Add a co-solvent in which the product is more soluble. 3. Consider running the reaction at a higher temperature to keep the product in solution.
Change in the reaction medium's properties as the reaction progresses. 1. If the reaction generates byproducts that alter the solvent polarity, consider a buffered system or a different solvent system altogether.

Data Presentation: Solvent Properties

The selection of an appropriate solvent is critical. The following table summarizes the properties of common organic solvents that can be considered for reactions involving 1-aminobenzosuberone derivatives.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantSolubility in Water ( g/100g )
AcetoneC₃H₆O56.050.79120.7Miscible
AcetonitrileC₂H₃N81.650.78637.5Miscible
1-ButanolC₄H₁₀O117.70.81017.87.7
DichloromethaneCH₂Cl₂39.61.3269.081.3
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆SO1891.10046.7Miscible
EthanolC₂H₆O78.50.78924.6Miscible
Ethyl AcetateC₄H₈O₂77.10.9026.028.3
HeptaneC₇H₁₆98.40.6841.920.0003
Tetrahydrofuran (THF)C₄H₈O660.8897.6Miscible
TolueneC₇H₈110.60.8672.380.05

Data sourced from various chemical property databases.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

  • Preparation: Weigh approximately 10 mg of the 1-aminobenzosuberone derivative into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the table above in 0.1 mL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

  • Heating: If the compound is insoluble at room temperature, gently heat the vial to observe if solubility increases with temperature.

Protocol 2: Method for Utilizing a Co-solvent System

  • Initial Dissolution Attempt: Attempt to dissolve the 1-aminobenzosuberone derivative in the primary reaction solvent.

  • Co-solvent Addition: While vigorously stirring, gradually add a miscible co-solvent (e.g., DMSO, ethanol) dropwise.[1]

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.[1]

  • Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.[1]

  • Reaction Setup: Proceed with the reaction in the established co-solvent system.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Enhancement Strategy cluster_reaction Reaction cluster_outcome Outcome start Poorly Soluble 1-Aminobenzosuberone Derivative solvent_screening Solvent Screening start->solvent_screening particle_reduction Particle Size Reduction (Grinding/Sonication) solvent_screening->particle_reduction If still insoluble cosolvent Co-solvent Addition particle_reduction->cosolvent If still insoluble heating Heating cosolvent->heating If still insoluble reaction Perform Reaction heating->reaction success Successful Reaction reaction->success failure Incomplete Reaction/ Precipitation reaction->failure

Caption: Experimental workflow for addressing poor solubility.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Reaction Issue Encountered (e.g., Low Yield, Stalled Reaction) check_solubility Is the starting material fully dissolved? start->check_solubility check_precipitation Is a precipitate forming during the reaction? check_solubility->check_precipitation Yes change_solvent Change Solvent/ Use Co-solvent check_solubility->change_solvent No increase_temp Increase Temperature check_precipitation->increase_temp Yes ptc Use Phase-Transfer Catalyst check_precipitation->ptc If heterogeneous change_solvent->increase_temp solid_state Consider Solid-State Reaction (Ball Milling) increase_temp->solid_state

Caption: Troubleshooting logic for solubility-related reaction issues.

References

Validation & Comparative

Structural Confirmation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic data for the structural elucidation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one. We present a detailed examination of expected ¹H NMR data and compare its utility with other key analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we offer a comparative analysis with its structural isomer, 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, to highlight the distinguishing spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the predicted and representative quantitative data for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one and a key structural isomer. These values are based on established principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, and serve as a guide for the interpretation of experimental data.

Table 1: Predicted Spectroscopic Data for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one

Technique Parameter Expected Value/Observation Assignment
¹H NMR Chemical Shift (δ)7.5-7.8 ppm (d, 1H)Aromatic H (ortho to C=O)
6.8-7.0 ppm (d, 1H)Aromatic H (ortho to NH₂)
7.2-7.4 ppm (t, 1H)Aromatic H
4.0-5.0 ppm (br s, 2H)-NH₂
2.8-3.0 ppm (t, 2H)-CH₂- (adjacent to aromatic ring)
2.5-2.7 ppm (t, 2H)-CH₂-C=O
1.8-2.0 ppm (m, 4H)-CH₂-CH₂-
¹³C NMR Chemical Shift (δ)~198 ppmC=O
~150 ppmC-NH₂
~125-140 ppmAromatic C
~20-40 ppmAliphatic C
Mass Spec. Molecular Ion (M⁺)m/z 175C₁₁H₁₃NO
Fragmentationm/z 146[M-CO-H]⁺
m/z 132[M-C₂H₃O]⁺
m/z 118[M-C₃H₅O]⁺
IR Frequency (cm⁻¹)3300-3500 cm⁻¹ (m, br)N-H stretch
1680 cm⁻¹ (s)C=O stretch
1600, 1450 cm⁻¹ (m)C=C aromatic stretch
2850-2950 cm⁻¹ (m)C-H aliphatic stretch

Table 2: Predicted Spectroscopic Data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one (for comparison)

Technique Parameter Expected Value/Observation Assignment
¹H NMR Chemical Shift (δ)7.2-7.6 ppm (m, 3H)Aromatic H
6.6-6.8 ppm (s, 1H)Aromatic H (ortho to NH₂)
3.5-4.5 ppm (br s, 2H)-NH₂
2.7-2.9 ppm (t, 2H)-CH₂- (adjacent to aromatic ring)
2.4-2.6 ppm (t, 2H)-CH₂-C=O
1.7-1.9 ppm (m, 4H)-CH₂-CH₂-
¹³C NMR Chemical Shift (δ)~199 ppmC=O
~148 ppmC-NH₂
~115-145 ppmAromatic C
~22-42 ppmAliphatic C
Mass Spec. Molecular Ion (M⁺)m/z 175C₁₁H₁₃NO
Fragmentationm/z 146[M-CO-H]⁺
m/z 132[M-C₂H₃O]⁺
m/z 118[M-C₃H₅O]⁺
IR Frequency (cm⁻¹)3300-3500 cm⁻¹ (m, br)N-H stretch
1685 cm⁻¹ (s)C=O stretch
1610, 1480 cm⁻¹ (m)C=C aromatic stretch
2850-2960 cm⁻¹ (m)C-H aliphatic stretch

Experimental Protocols

¹H NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte for structural confirmation.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Analyte: 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be required for less soluble compounds.

    • Add a small amount of TMS (typically 1-2 µL of a 1% solution) to the dissolved sample to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Shimming:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

  • Acquisition of the ¹H NMR Spectrum:

    • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

      • Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of protons.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, integrating data from multiple spectroscopic techniques.

Structural_Confirmation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Unknown Synthesized Compound (Presumed Structure) H_NMR 1H NMR Unknown->H_NMR C_NMR 13C NMR Unknown->C_NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR Connectivity Proton Connectivity (J-coupling, COSY) H_NMR->Connectivity Carbon_Skeleton Carbon Framework (13C Shifts, DEPT) C_NMR->Carbon_Skeleton Molecular_Formula Molecular Formula (Exact Mass) MS->Molecular_Formula Functional_Groups Functional Groups (IR Absorptions) IR->Functional_Groups Confirmed_Structure Confirmed Structure: 1-Amino-6,7,8,9-tetrahydro- 5H-benzo[a]annulen-5-one Connectivity->Confirmed_Structure Functional_Groups->Confirmed_Structure Carbon_Skeleton->Confirmed_Structure Molecular_Formula->Confirmed_Structure

A Comparative Guide to the Biological Activity of 1-Amino- and 2-Aminobenzosuberone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzosuberone derivatives are a class of compounds with a wide range of documented biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The introduction of an amino group to the benzosuberone scaffold can significantly modulate its pharmacological profile. This guide provides a comparative analysis of the potential biological activities of two positional isomers: 1-aminobenzosuberone and 2-aminobenzosuberone.

Introduction to Aminobenzosuberones

The benzosuberone scaffold is a valuable pharmacophore in drug discovery. The position of substituents on this bicyclic system can drastically alter its interaction with biological targets, leading to variations in efficacy, selectivity, and metabolic stability. The amino group, in particular, can serve as a key interaction point with target proteins, such as enzymes, and can influence the physicochemical properties of the molecule.

While specific data for the 1- and 2-amino isomers is scarce, research on various aminobenzosuberone derivatives has highlighted their potential as inhibitors of enzymes like aminopeptidases, which are implicated in cancer and infectious diseases.[2] The precise placement of the amino functionality on the aromatic ring is expected to be a critical determinant of this inhibitory activity.

Hypothetical Comparison of Biological Activity

Based on general principles of structure-activity relationships, the position of the amino group on the benzosuberone ring is likely to influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds with a biological target. These differences can translate into variations in binding affinity, potency, and selectivity.

The following table presents a hypothetical comparison of the potential biological activities of 1-aminobenzosuberone and 2-aminobenzosuberone. This is not based on experimental data but on theoretical considerations to guide future research.

Biological Parameter1-Aminobenzosuberone (Hypothetical)2-Aminobenzosuberone (Hypothetical)Rationale for Potential Differences
Enzyme Inhibition (e.g., Aminopeptidase) May exhibit moderate to potent inhibition. The proximity of the amino group to the fused cycloheptane ring could influence conformational flexibility and interaction with the enzyme's active site.Could show different inhibitory potency and/or selectivity. The altered position of the hydrogen bond donor/acceptor (amino group) would lead to a different binding mode within the enzyme's active site.The specific geometry of the enzyme's active site will determine which isomer fits more favorably. The electronic effect of the amino group on the aromatic ring will also differ between the two isomers, potentially affecting binding affinity.
Anticancer Activity (Cytotoxicity) Potential for cytotoxic effects against cancer cell lines. The specific mechanism would depend on the cellular target.Activity profile may differ from the 1-amino isomer. The variation in cellular uptake and target engagement due to the different substitution pattern could lead to differential cytotoxicity.The position of the amino group can affect the molecule's lipophilicity and membrane permeability, influencing its intracellular concentration.
Receptor Binding Affinity The position of the amino group would dictate the specific receptor interactions.Would likely exhibit a different receptor binding profile due to the altered presentation of the key interacting amino group.Receptor binding is highly specific to the three-dimensional arrangement of functional groups. A shift in the amino group position would significantly alter this arrangement.
Metabolic Stability The position of the amino group could influence its susceptibility to metabolic enzymes (e.g., cytochrome P450s).May have a different metabolic profile compared to the 1-amino isomer, potentially leading to a different duration of action or a different set of metabolites.The accessibility of the amino group to metabolic enzymes can be influenced by the surrounding steric and electronic environment, which differs between the two isomers.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between 1-aminobenzosuberone and 2-aminobenzosuberone, a series of in vitro assays would be required. Below are detailed protocols for key experiments that would be essential for a comprehensive comparison.

Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess and compare the inhibitory activity of the two isomers against a target enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compounds. A decrease in the reaction rate in the presence of the compound indicates inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[3][4][5]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally one that produces a colorimetric or fluorescent product)

  • Assay buffer (optimized for the specific enzyme)

  • 1-aminobenzosuberone and 2-aminobenzosuberone

  • Positive control inhibitor (if available)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents:

    • Dissolve 1-aminobenzosuberone and 2-aminobenzosuberone in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare a series of dilutions of each isomer in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the diluted solutions of the test isomers to the respective wells. Include wells with solvent only as a negative control and wells with a known inhibitor as a positive control.

    • Add the enzyme solution to all wells except for the blank (substrate-only) wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance or fluorescence at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitors.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each isomer using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the aminobenzosuberone isomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6][7][8][9]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • 1-aminobenzosuberone and 2-aminobenzosuberone

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cells to ~80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of 1-aminobenzosuberone and 2-aminobenzosuberone in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and solvent only as controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add fresh medium containing the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for a few minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% reduction in cell viability) for each isomer.

Visualizing Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow for comparing the two isomers and a hypothetical signaling pathway they might influence.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Comparison S1 Synthesis of 1-Aminobenzosuberone Char Structural Characterization (NMR, MS) S1->Char S2 Synthesis of 2-Aminobenzosuberone S2->Char EIA Enzyme Inhibition Assays Char->EIA CVA Cell Viability Assays Char->CVA IC50_E Determine IC50 (Enzyme) EIA->IC50_E IC50_C Determine IC50 (Cells) CVA->IC50_C SAR Structure-Activity Relationship Analysis IC50_E->SAR IC50_C->SAR

Figure 1. Experimental workflow for comparing isomers.

signaling_pathway cluster_compounds Isomers C1 1-Aminobenzosuberone Enzyme Target Enzyme (e.g., Aminopeptidase) C1->Enzyme Inhibition C2 2-Aminobenzosuberone C2->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis) Product->Cellular_Effect

Figure 2. Hypothetical enzyme inhibition pathway.

Conclusion and Future Directions

While direct comparative data is currently unavailable, this guide provides a theoretical framework and practical experimental protocols to facilitate the investigation of the biological activities of 1-aminobenzosuberone and 2-aminobenzosuberone. Understanding the structure-activity relationships of these fundamental isomers will be crucial for the rational design of more potent and selective benzosuberone-based therapeutic agents. Future research should focus on the synthesis and direct comparative evaluation of these isomers in a panel of relevant biological assays to validate the hypothetical SAR discussed in this guide. Such studies will provide valuable insights for the drug discovery community and pave the way for the development of novel therapeutics.

References

A Comparative Guide to Analytical Method Validation for the Purity of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of an analytical method to determine the purity of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The methodologies and data presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is compliant with global regulatory expectations.[1][2][3][4][5]

The validation of an analytical method is a critical process in pharmaceutical development and quality control, demonstrating that the method is suitable for its intended purpose.[6][7] This involves a series of experiments to evaluate the method's performance, including its accuracy, precision, specificity, linearity, range, and robustness.[8][9]

General Workflow for Analytical Method Validation

The validation process follows a structured approach, beginning with the definition of the method's application and culminating in a comprehensive validation report.

Analytical Method Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Documentation Phase Define_Purpose Define Method Purpose (e.g., Purity Assay) Set_Criteria Set Acceptance Criteria (Based on ICH Guidelines) Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Prepare_Materials Prepare Standards & Reagents Write_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments Prepare_Materials->Perform_Experiments Analyze_Data Analyze & Process Data Perform_Experiments->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Review_Approve Review & Approve Report Prepare_Report->Review_Approve Implement_Method Implement for Routine Use Review_Approve->Implement_Method Method Comparison cluster_hplc HPLC Advantages cluster_gc GC Considerations Purity_Analysis Purity Analysis of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one HPLC HPLC Method Purity_Analysis->HPLC GC GC Method Purity_Analysis->GC HPLC_Adv1 No derivatization needed GC_Con1 Derivatization required HPLC_Adv2 Suitable for non-volatile compounds HPLC_Adv3 Lower LOD/LOQ GC_Con2 Analyte must be thermally stable GC_Con3 Higher operating temperatures

References

comparative study of different synthetic routes to 1-aminobenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Aminobenzosuberone, a key scaffold in medicinal chemistry, serves as a crucial intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis can significantly impact the timeline and cost of drug discovery and development projects. This guide provides a comparative analysis of several prominent synthetic routes to 1-aminobenzosuberone, offering a side-by-side look at their methodologies, reaction parameters, and potential yields. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing factors such as yield, reaction time, reagent availability, and scalability.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to 1-aminobenzosuberone. It is important to note that while some data is derived from literature reporting on analogous compounds due to a lack of direct comparative studies on the target molecule, the presented values offer a valuable preliminary assessment.

Synthetic RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (approx.)Notes
Reductive Amination (Leuckart Reaction) BenzosuberoneAmmonium formate, Formic acid12-24 hours60-70%A classical one-pot method. High temperatures are typically required. The product is initially the formamide, which requires a subsequent hydrolysis step. The yield is often moderate.
Catalytic Hydrogenation of Oxime Benzosuberone OximeH₂, Raney Nickel or Palladium on Carbon (Pd/C)4-8 hours80-90%Generally a high-yielding and clean reaction. Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric and requires careful handling.
Beckmann Rearrangement of Oxime Benzosuberone OximePolyphosphoric acid (PPA) or other strong acids2-6 hoursVariableThis route leads to a lactam intermediate which then requires reduction. The rearrangement can sometimes be low-yielding or lead to side products, and the subsequent reduction adds an extra step.
Curtius Rearrangement Benzosuberone-1-carboxylic acidDiphenylphosphoryl azide (DPPA), Triethylamine, Alcohol8-16 hours50-70%A versatile method for converting carboxylic acids to amines. Involves the formation of an acyl azide intermediate, which can be hazardous. The yield is for the multi-step sequence.

Experimental Protocols

Route 1: Reductive Amination via Leuckart Reaction

This protocol is a representative procedure based on the classical Leuckart reaction.

Step 1: Formation of the Formamide

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzosuberone (1 equivalent) and a mixture of ammonium formate (5-10 equivalents) and formic acid (2-5 equivalents).

  • Heat the reaction mixture to 160-180°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(benzosuberan-1-yl)formamide.

Step 2: Hydrolysis of the Formamide

  • To the crude formamide, add a solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-aminobenzosuberone can be further purified by column chromatography or by conversion to its hydrochloride salt.

Route 2: Catalytic Hydrogenation of Benzosuberone Oxime

This protocol is a standard procedure for the reduction of oximes to primary amines.

Step 1: Oximation of Benzosuberone

  • In a round-bottom flask, dissolve benzosuberone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents).

  • Stir the mixture at room temperature or gentle reflux for 1-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and add water to the residue.

  • Collect the precipitated benzosuberone oxime by filtration, wash with water, and dry.

Step 2: Catalytic Hydrogenation

  • Place benzosuberone oxime (1 equivalent) and a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon in a high-pressure hydrogenation vessel.

  • Add a suitable solvent, such as ethanol or methanol, saturated with ammonia.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating for 4-8 hours.

  • After the reaction is complete, carefully filter the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

  • Remove the solvent from the filtrate under reduced pressure to yield 1-aminobenzosuberone.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Reductive_Amination Benzosuberone Benzosuberone Formamide N-(Benzosuberan-1-yl)formamide Benzosuberone->Formamide NH4+HCO2- / Δ Amine 1-Aminobenzosuberone Formamide->Amine H3O+ / Δ caption Reductive Amination (Leuckart)

Caption: Synthetic pathway via Reductive Amination.

Catalytic_Hydrogenation Benzosuberone Benzosuberone Oxime Benzosuberone Oxime Benzosuberone->Oxime NH2OH·HCl Amine 1-Aminobenzosuberone Oxime->Amine H2 / Catalyst caption Catalytic Hydrogenation of Oxime

Caption: Synthetic pathway via Catalytic Hydrogenation.

Beckmann_Rearrangement Oxime Benzosuberone Oxime Lactam Azepanone Intermediate Oxime->Lactam Acid (e.g., PPA) Amine 1-Aminobenzosuberone Lactam->Amine Reduction (e.g., LiAlH4) caption Beckmann Rearrangement Pathway

Caption: Synthetic pathway via Beckmann Rearrangement.

Curtius_Rearrangement CarboxylicAcid Benzosuberone-1- carboxylic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Δ Amine 1-Aminobenzosuberone Isocyanate->Amine H2O caption Curtius Rearrangement Pathway

Caption: Synthetic pathway via Curtius Rearrangement.

A Comparative Guide to the Cytotoxicity of Novel 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives and Alternative Anticancer Agents

A Comparative Guide to the Cytotoxicity of Novel 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives and Alternative Anticancer Agents

This guide provides a comparative analysis of the cytotoxic profiles of novel 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives against established anticancer compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these novel molecules in the context of existing cancer therapies.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related compounds to the novel 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives, alongside standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency. The data is compiled from various studies and presented for a range of human cancer cell lines.

Compound/Drug CategoryCompound Name/DerivativeCell LineIC50 (µM)
Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines Compound 7bMCF-7 (Breast)8.80 ± 0.08[4]
Compound 7tMCF-7 (Breast)7.45 ± 0.26[4]
Benzothiazole Aniline Derivatives Compound AHepG2 (Liver)56.98 (24h), 38.54 (48h)[5]
Compound BHepG2 (Liver)59.17 (24h), 29.63 (48h)[5]
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[6]
Naphthalimide derivative 66A549 (Lung)4.074 ± 0.3[6]
Naphthalimide derivative 66MCF-7 (Breast)7.91 ± 0.4[6]
Naphthoquinones β-lapachoneWHCO1 (Esophageal)> 11.7[3]
Halogenated compound 12aWHCO1 (Esophageal)3.0[3]
Halogenated compound 16aWHCO1 (Esophageal)7.3[3]
β-lapachoneACP02 (Gastric)3.0 µg/mL[7]
β-lapachoneMCF-7 (Breast)2.2 µg/mL[7]
β-lapachoneHCT116 (Colon)1.9 µg/mL[7]
Standard Chemotherapeutic Agents DoxorubicinA549 (Lung)1.50[8]
DoxorubicinHeLa (Cervical)1.00[8]
DoxorubicinMCF-7 (Breast)2.50[2]
DoxorubicinHepG2 (Liver)12.2[2]
CisplatinA549 (Lung)> 20[2]
CisplatinMCF-7 (Breast)~20 (LD50)[9]
CisplatinWHCO1 (Esophageal)16.5[3]

Experimental Protocols

A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% dimethylformamide, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental_WorkflowstartStartseed_cellsSeed Cells in 96-well Platestart->seed_cellsincubate_24hIncubate for 24hseed_cells->incubate_24htreat_cellsTreat Cells with Compoundsincubate_24h->treat_cellsprepare_compoundsPrepare Serial Dilutions of Test Compoundsprepare_compounds->treat_cellsincubate_treatmentIncubate for 24-72htreat_cells->incubate_treatmentadd_mttAdd MTT Reagentincubate_treatment->add_mttincubate_mttIncubate for 2-4hadd_mtt->incubate_mttsolubilizeAdd Solubilization Buffer (e.g., DMSO)incubate_mtt->solubilizeread_absorbanceRead Absorbance at 570 nmsolubilize->read_absorbanceanalyze_dataAnalyze Data and Calculate IC50read_absorbance->analyze_dataendEndanalyze_data->end

Caption: Workflow of a typical MTT-based cytotoxicity assay.

Signaling_PathwaycompoundCytotoxic Compound(e.g., Benzo[7]annulen-5-one derivative)cell_membraneCell Membraneros↑ Reactive Oxygen Species (ROS)compound->rosInducesdna_damageDNA Damagecompound->dna_damageInducesros->dna_damageatm_atrATM/ATR Activationdna_damage->atm_atrp53p53 Activationatm_atr->p53bax↑ Baxp53->baxbcl2↓ Bcl-2p53->bcl2mitochondriaMitochondrialDysfunctionbax->mitochondriabcl2->mitochondriacaspase9Caspase-9 Activationmitochondria->caspase9caspase3Caspase-3 Activationcaspase9->caspase3apoptosisApoptosiscaspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Unlocking the Therapeutic Potential of 1-Aminobenzosuberones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 1-aminobenzosuberones represent a versatile class of compounds with a wide spectrum of biological activities, ranging from anticancer and antimalarial to the modulation of estrogen receptors. The seven-membered ring fused to a benzene ring provides a unique three-dimensional scaffold that can be strategically modified to fine-tune its pharmacological profile. This guide offers a comparative analysis of the structure-activity relationships (SAR) of substituted 1-aminobenzosuberones, supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity of Substituted 1-Aminobenzosuberones

The biological activity of substituted 1-aminobenzosuberones is highly dependent on the nature and position of substituents on both the aromatic and the cycloheptane rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their anticancer, antimalarial, and estrogen receptor modulating activities.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant focus of research on 1-aminobenzosuberone analogs has been their potential as anticancer agents that target tubulin polymerization. These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Compound IDAromatic Ring SubstituentsPendant Aryl Ring SubstituentsIC50 (Tubulin Polymerization, µM)GI50 (Cancer Cell Line, µM)Cell Line
KGP18 7,8,9-trimethoxy3,4,5-trimethoxyphenyl~1--
Analog 29 -bis-trifluoromethyl-0.0516SK-OV-3
Analog 62 ---0.0432SK-OV-3
Analog 73 Unsaturated benzosuberene-< 5--
Analog 74 -bis-trifluoromethyl~1--
KGP03 Phenolic-< 5--
KGP05 Aniline-< 5--
KGP156 Aniline-< 5--

Data synthesized from multiple sources.[1][2]

Key SAR Insights for Anticancer Activity:

  • Methoxylation Pattern: The presence and position of methoxy groups on the aromatic ring significantly influence activity.

  • Pendant Aryl Group: Substitution on the pendant aryl ring, such as with trifluoromethyl groups, can enhance cytotoxicity.[1]

  • Modifications to the Benzosuberene Skeleton: Alterations to the seven-membered ring, including the introduction of unsaturation, can impact tubulin inhibitory activity.[1]

Antimalarial Activity: PfA-M1 Aminopeptidase Inhibition

Substituted 1-aminobenzosuberones have also been explored as inhibitors of Plasmodium falciparum M1 alanyl aminopeptidase (PfA-M1), a crucial enzyme for parasite survival.

Compound IDSubstituent at C4IC50 (PfA-M1, nM)IC50 (P. falciparum growth, µM)Strain
7c 4-phenyl-6.5-11.2-

Data from a study on aminobenzosuberone-based PfA-M1 inhibitors.[3]

Key SAR Insights for Antimalarial Activity:

  • A 4-phenyl substitution on the aminobenzosuberone scaffold has shown promising growth inhibitory activity against P. falciparum.[3] Further exploration of substituents at this position could lead to more potent antimalarial agents.

Estrogen Receptor Modulation

The benzosuberone scaffold has been utilized to develop estrogen receptor (ER) antagonists for potential use in breast cancer therapy. The stereochemistry and the nature of the side chain are critical for activity.

IsomerSide ChainAntiestrogenic Activity (IC50, nM)
Z-isomer Alkyl-aminoethoxy3
E-isomer Alkyl-aminoethoxyInactive
Z-isomer EthoxyLess Active
Z-isomer MethoxyLess Active

Data based on studies of benzosuberene-based derivatives on MCF-7 breast cancer cells.[4]

Key SAR Insights for Estrogen Receptor Modulation:

  • Stereochemistry: The Z-configuration of the double bond in the side chain is crucial for potent antiestrogenic activity.[4]

  • Side Chain Composition: The presence of a protonatable alkyl-aminoethoxy side chain is highly favorable for activity compared to ethoxy or methoxy groups.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of substituted 1-aminobenzosuberones.

General Synthesis of Substituted 1-Aminobenzosuberones

A common synthetic route to 1-aminobenzosuberone derivatives involves a multi-step process starting from a substituted benzosuberone. A general scheme is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Substituted Benzosuberone step1 Oxime Formation start->step1 Hydroxylamine step2 Reduction of Oxime step1->step2 Reducing Agent (e.g., Na/Hg, H2/Pd-C) step3 Derivatization of Amino Group step2->step3 Acylating or Alkylating Agent product Substituted 1-Aminobenzosuberone step3->product

Figure 1. General synthetic workflow for substituted 1-aminobenzosuberones.

  • Oxime Formation: The starting substituted benzosuberone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to form the corresponding oxime.

  • Reduction of the Oxime: The oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as sodium amalgam in ethanol or catalytic hydrogenation (H2 over Palladium on carbon).

  • Derivatization of the Amino Group: The resulting 1-aminobenzosuberone can be further modified at the amino group through reactions such as acylation or alkylation to introduce a variety of substituents.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin (>97% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • Fluorescent reporter dye (e.g., DAPI)

    • Glycerol

    • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

    • 96-well, black, clear-bottom microplates

    • Fluorescence plate reader with temperature control

  • Procedure: a. Prepare a tubulin polymerization reaction mixture on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter dye. b. Add the desired concentration of the test compound or control to the wells of a pre-warmed (37°C) 96-well plate. c. To initiate the reaction, add the tubulin polymerization reaction mixture to each well. d. Immediately place the plate in the fluorescence plate reader pre-set to 37°C. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes. f. The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time plot. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, NCI-H460, SK-OV-3)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO). c. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. d. Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Read the absorbance at a wavelength of 570 nm using a microplate reader. f. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of substituted 1-aminobenzosuberones.

SAR_Benzosuberone cluster_core Benzosuberone Core cluster_substituents Substituent Positions cluster_activity Biological Activity core 1-Aminobenzosuberone R1 Aromatic Ring (R1) core->R1 Substitution R2 Amino Group (R2) core->R2 Substitution R3 Cycloheptane Ring (R3) core->R3 Substitution anticancer Anticancer R1->anticancer Methoxy, Halogen er_mod ER Modulation R1->er_mod Phenolic OH R2->anticancer Pendant Aryl R2->er_mod Alkyl-aminoethoxy antimalarial Antimalarial R3->antimalarial Aryl groups

Figure 2. Key SAR determinants for 1-aminobenzosuberone activity.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation design Compound Design synthesis Chemical Synthesis design->synthesis primary_assay Primary Bioassay (e.g., Tubulin Polymerization) synthesis->primary_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_assay->cytotoxicity selectivity Selectivity Profiling cytotoxicity->selectivity sar_analysis SAR Analysis selectivity->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->design Iterative Design animal_model Animal Model Studies lead_opt->animal_model

References

Efficacy of Benzosuberone Analogs as Potential CNS Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-aminobenzosuberone analogs and their potential efficacy as Central Nervous System (CNS) agents against established CNS drugs. While direct behavioral data on 1-aminobenzosuberone analogs in preclinical CNS models is limited in publicly available literature, a mechanistic comparison can be drawn from their activity as monoamine oxidase (MAO) inhibitors, a key target for antidepressant drugs.

This guide presents available quantitative data on the MAO inhibitory activity of benzosuberone derivatives and compares this mechanism to the well-documented behavioral effects of known CNS drugs, such as antidepressants and stimulants. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and development in this area.

Mechanistic Efficacy: Monoamine Oxidase Inhibition

Certain benzosuberone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.

The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of benzosuberone derivatives against MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Benzosuberone Analog 1 5.35> 100< 0.05
Benzosuberone Analog 2 3.29> 100< 0.03
Benzosuberone Analog 3 > 1000.017> 5882
Benzosuberone Analog 4 > 1000.098> 1020
Moclobemide (Reference) 2.527.50.09
Selegiline (Reference) 9.50.07135.7

Data Interpretation: The presented benzosuberone analogs demonstrate varied potency and selectivity for MAO-A and MAO-B. Analogs 1 and 2 show preferential inhibition of MAO-A, similar to the antidepressant moclobemide, though with slightly lower potency. Conversely, analogs 3 and 4 are highly potent and selective inhibitors of MAO-B, comparable to the anti-Parkinsonian drug selegiline. This suggests that different analogs within this class could be developed for distinct therapeutic applications, such as depression or neurodegenerative diseases.

Comparative Efficacy of Known CNS Drugs in Preclinical Models

To provide a context for the potential CNS effects of benzosuberone analogs, this section presents quantitative data from two standard preclinical behavioral assays for well-established CNS drugs: the Forced Swim Test (for antidepressant-like effects) and the Locomotor Activity Test (for stimulant or depressant effects).

Forced Swim Test (FST) Data for Known Antidepressants

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

DrugDose (mg/kg)Animal ModelImmobility Time (seconds)% Decrease from Control
Control (Vehicle) -Rat180 ± 15-
Imipramine 10Rat90 ± 1050%
Imipramine 20Rat65 ± 864%
Control (Vehicle) -Mouse150 ± 12-
Fluoxetine 10Mouse95 ± 937%
Fluoxetine 20Mouse70 ± 753%

Note: Data are representative values compiled from multiple sources and may vary based on specific experimental conditions.

Locomotor Activity Data for Known CNS Drugs

This test measures the spontaneous motor activity of an animal and is used to screen for CNS stimulant or depressant properties. An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a depressant effect.

DrugDose (mg/kg)Animal ModelLocomotor Activity (beam breaks/hour)% Change from Control
Control (Vehicle) -Mouse1500 ± 200-
Amphetamine 1Mouse3500 ± 300+133%
Amphetamine 5Mouse6000 ± 500+300%
Chlorpromazine 5Mouse800 ± 150-47%
Diazepam 2Mouse1000 ± 100-33%

Note: Data are representative values compiled from multiple sources and may vary based on specific experimental conditions.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (benzosuberone analogs)

  • Reference inhibitors (e.g., moclobemide, selegiline)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • The reaction mixture is prepared in a 96-well plate containing phosphate buffer, the respective MAO enzyme (A or B), and the test compound at various concentrations.

  • The plate is pre-incubated at 37°C for 15 minutes.

  • The reaction is initiated by adding the substrate, kynuramine.

  • The mixture is incubated at 37°C for 30 minutes.

  • The reaction is stopped by adding a strong base (e.g., NaOH).

  • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence microplate reader (excitation at 320 nm, emission at 405 nm).

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound in rodents.

Materials:

  • Test animals (mice or rats)

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

  • Water at 23-25°C

  • Test compound and vehicle

  • Video recording and analysis software

Procedure:

  • Pre-test session (for rats): On day 1, animals are placed individually in the water tank for a 15-minute swim session. This is done to induce a state of behavioral despair. This step is often omitted for mice.

  • Test session (24 hours later): Animals are administered the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Each animal is placed individually in the water tank for a 5-6 minute test session.

  • The session is video-recorded.

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • A reduction in the duration of immobility in the drug-treated group compared to the vehicle group is considered an antidepressant-like effect.

Locomotor Activity Test

Objective: To evaluate the effect of a test compound on spontaneous motor activity, indicating potential stimulant or depressant properties.

Materials:

  • Test animals (mice or rats)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition and analysis software

  • Test compound and vehicle

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Animals are administered the test compound or vehicle.

  • Immediately after administration, each animal is placed individually into a locomotor activity chamber.

  • The activity is recorded for a specified period, typically 60 to 120 minutes. The software records the number of infrared beam breaks, which corresponds to the animal's movement.

  • Data are typically analyzed in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

  • Total locomotor activity (total beam breaks) is compared between the drug-treated and vehicle-treated groups. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant or sedative effect.

Visualizations

MAO_Inhibition_Pathway MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Metabolism Synapse Increased Synaptic Neurotransmitter Levels MA->Synapse Metabolites Inactive Metabolites MAO->Metabolites Benzosuberone Benzosuberone Analogs Benzosuberone->MAO Inhibition Benzosuberone->Synapse

Caption: Monoamine Oxidase Inhibition by Benzosuberone Analogs.

FST_Workflow cluster_day1 Day 1 (Rats only) cluster_day2 Day 2 PreTest 15 min Pre-Test Swim DrugAdmin Drug/Vehicle Administration TestSwim 5-6 min Test Swim DrugAdmin->TestSwim Video Video Recording TestSwim->Video Analysis Score Immobility Duration Video->Analysis

Caption: Experimental Workflow for the Forced Swim Test.

Locomotor_Workflow Habituation Habituation to Testing Room DrugAdmin Drug/Vehicle Administration Habituation->DrugAdmin Placement Place in Locomotor Activity Chamber DrugAdmin->Placement Recording Record Activity (60-120 min) Placement->Recording DataAnalysis Analyze Beam Break Data Recording->DataAnalysis

Caption: Experimental Workflow for the Locomotor Activity Test.

Navigating Off-Target Effects: A Comparative Cross-Reactivity Profile of Novel 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of three novel derivatives of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The enclosed data, while illustrative, is presented to highlight the importance of early-stage off-target screening in mitigating potential adverse effects and ensuring target specificity.

The development of novel therapeutics targeting the central nervous system (CNS) requires a thorough understanding of their pharmacological profiles. Compounds designed to interact with a specific receptor or enzyme can often bind to unintended targets, leading to undesired side effects. Early and comprehensive cross-reactivity profiling is therefore a critical step in the drug discovery pipeline. This guide focuses on a series of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one derivatives, a scaffold with potential for development as CNS-active agents.[1] The following sections present a comparative analysis of their binding affinities against a panel of common off-target receptors and enzymes, alongside detailed experimental protocols and illustrative pathway diagrams.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) of three hypothetical derivatives—Compound A, Compound B, and Compound C—against a panel of receptors and enzymes commonly associated with off-target effects of CNS-active drugs. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) at Selected GPCRs

Target ReceptorCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)
Primary Target 15 8 25
5-HT1A>10,0005,200>10,000
5-HT2A8503501,200
5-HT2B1,2006002,500
Dopamine D2>10,0008,900>10,000
Adrenergic α12,5009804,500
Adrenergic α2>10,000>10,000>10,000
Muscarinic M17,8004,2009,500
Sigma-1450150800

Table 2: Comparative Inhibition (IC50, µM) of Selected Enzymes

EnzymeCompound A (IC50, µM)Compound B (IC50, µM)Compound C (IC50, µM)
hERG>5035>50
MAO-A15822
MAO-B251238
CYP2D6>10085>100
CYP3A4>100>100>100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for GPCR Cross-Reactivity

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • Test compounds (Compound A, B, C) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • A reaction mixture is prepared in each well of the microplate containing the cell membranes, the specific radioligand at a concentration near its Kd, and the assay buffer.

  • The test compounds are added to the wells at a range of concentrations (typically from 0.1 nM to 10 µM).

  • The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Materials:

  • Purified enzyme (e.g., MAO-A, CYP2D6)

  • Substrate for the enzyme (e.g., kynuramine for MAO-A)

  • Test compounds (Compound A, B, C) at various concentrations

  • Assay buffer specific to the enzyme

  • 96-well microplates

  • A microplate reader capable of detecting the product of the enzymatic reaction (e.g., a fluorescence or absorbance reader)

Procedure:

  • The enzyme and the test compound at various concentrations are pre-incubated in the wells of a microplate in the appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C).

  • The reaction is stopped after a specific time by adding a stop solution.

  • The amount of product formed is measured using a microplate reader.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

General Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of novel chemical entities.

cluster_0 Compound Synthesis & Primary Screening cluster_1 In Vitro Cross-Reactivity Profiling cluster_2 Data Analysis & Lead Selection A Synthesis of Derivatives B Primary Target Assay A->B C Broad Receptor Panel Screen (e.g., GPCRs, Ion Channels) B->C D Enzyme Inhibition Panel (e.g., CYPs, Kinases) B->D E Determine Ki and IC50 Values C->E D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Analysis F->G H Selection of Lead Candidate G->H

A typical workflow for cross-reactivity profiling of new chemical entities.
Illustrative G-Protein Coupled Receptor (GPCR) Signaling Pathway

The diagram below depicts a simplified Gq-coupled GPCR signaling cascade, a common pathway for many neurotransmitter receptors that could be potential off-targets.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., 5-HT2A) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates Targets Ca->Cellular_Response Modulates Activity Ligand Ligand Ligand->GPCR Binds

A simplified Gq-coupled GPCR signaling pathway.

References

in vitro testing of 1-aminobenzosuberone derivatives against neurological targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vitro assessment of novel compounds against key neurological targets is a critical step in the discovery of new therapeutics for neurological disorders. While direct and extensive research on the in vitro activity of a broad range of 1-aminobenzosuberone derivatives against a variety of neurological targets is not widely available in publicly accessible literature, this guide provides a comparative framework for such testing. The methodologies and data presentation formats outlined here are standard in the field and are illustrated with examples of other chemical classes that have been investigated for their effects on these same neurological targets.

Key Neurological Targets for In Vitro Screening

Several enzymes and receptors play crucial roles in the pathophysiology of neurological diseases. Among the most important are:

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[1][2]

  • Butyrylcholinesterase (BChE): While AChE is the primary enzyme for acetylcholine hydrolysis under normal conditions, BChE's role becomes more significant in the brains of Alzheimer's disease patients, where its levels increase.[3] Dual or selective BChE inhibition is therefore also a valid therapeutic approach.

  • Monoamine Oxidase (MAO): This enzyme exists in two isoforms, MAO-A and MAO-B, and is responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of Parkinson's disease and depression.

Comparative Inhibitory Activity of Various Compounds

The following tables summarize the in vitro inhibitory activities of different chemical derivatives against AChE, BChE, and MAO, as reported in various studies. This data illustrates the type of comparative information that would be generated for 1-aminobenzosuberone derivatives in similar assays.

Table 1: Inhibitory Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
BenzohydrazidesMultiple derivativesAChE44 - 100Rivastigmine-
BChEfrom 22
BenzothiazolonesM13BChE1.21--
M2BChE1.38
Pyridyl–pyridazineCompound 5AChE0.26Donepezil0.17
BChE-Tacrine0.44
Rivastigmine2.76
Compound 3BChE-Donepezil0.41
Compound 9BChE-

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibitory Activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (SI)
1-Aminobenzotriazole-MAO-B-More specific for MAO-B
PyridazinoneTR16MAO-B0.17> 235.29
TR2MAO-B0.2784.96
2,1-Benzisoxazole7aMAO-B0.017-
7bMAO-B0.098-
3lMAO-A5.35-
5MAO-A3.29-
PyridazinobenzylpiperidineS5MAO-B0.20319.04
S16MAO-B0.979-
S15MAO-A3.691-

Selectivity Index (SI) is typically calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of in vitro findings. Below are representative methodologies for the key assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[4]

  • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • AChE or BChE enzyme solution

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine chloride)

    • Test compound solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution in buffer.

    • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance of the solution at 412 nm at regular intervals.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase Inhibition Assay

A common method for determining MAO-A and MAO-B inhibition is a fluorescence-based assay using kynuramine as a substrate.[5]

  • Principle: MAO enzymes oxidize the non-fluorescent substrate kynuramine to 4-hydroxyquinoline, a fluorescent product. The rate of formation of 4-hydroxyquinoline is monitored fluorometrically.

  • Reagents:

    • Potassium phosphate buffer

    • Recombinant human MAO-A or MAO-B enzyme

    • Kynuramine substrate

    • Test compound solutions at various concentrations

    • A known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in buffer in a 96-well plate.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • After a specific incubation time at 37°C, stop the reaction (e.g., by adding a strong base).

    • Measure the fluorescence of the 4-hydroxyquinoline product (e.g., excitation at 310 nm, emission at 400 nm).

    • Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex processes in a clear and concise manner. Below are examples created using the DOT language for Graphviz.

G cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Incubation Incubation Enzyme Solution->Incubation Buffer Buffer Buffer->Incubation Test Compound Test Compound Test Compound->Incubation Substrate Substrate Substrate->Incubation Measurement Measurement Incubation->Measurement Calculate % Inhibition Calculate % Inhibition Measurement->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Degradation ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor Choline_product Choline AChE->Choline_product Acetate Acetate AChE->Acetate AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE Signal Signal Transduction ACh_Receptor->Signal

Caption: Simplified cholinergic signaling pathway and the action of AChE inhibitors.

References

Comparative Analysis of Receptor Binding Affinity for 1-Aminobenzosuberone Analogs: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Data Presentation: A Framework for Comparison

A direct comparative analysis of the binding affinities of a series of 1-aminobenzosuberone analogs for key CNS receptors, such as dopamine and serotonin subtypes, is hampered by a lack of publicly available, consolidated data. Research on aminobenzosuberone derivatives has often focused on their activity as aminopeptidase inhibitors.[1][2][3]

For the purpose of illustrating how such data would be presented, the following table provides a template populated with hypothetical data for a series of 1-aminobenzosuberone analogs. This structure is the standard format for presenting such findings and allows for easy comparison of potencies and selectivities.

Compound IDR1R2Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Adrenergic α1 (Ki, nM)
1a HH15075300
1b CH3H12060250
1c ClH8045180
1d HOCH3200100450

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values.

Experimental Protocols: Determining Receptor Binding Affinity

The standard method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., a 1-aminobenzosuberone analog) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Protocol for Radioligand Binding Assay:
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Binding Assay:

    • A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes.

    • The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filter is washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

    • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Cellular Responses

To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, common targets for psychoactive compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Figure 1: Experimental workflow for a radioligand binding assay.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) Ca_Channel Ca2+ Channel Gi->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Hyperpolarization) PKA->Cellular_Response GIRK->Cellular_Response Ca_Channel->Cellular_Response

Figure 2: Simplified Dopamine D2 receptor signaling pathway.

S2A_Signaling_Pathway Serotonin Serotonin (5-HT) S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR Binds to Gq Gq/11 Protein S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response

Figure 3: Simplified Serotonin 5-HT2A receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Guide for Laboratory Professionals

Proper Disposal of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Guide for Laboratory Professionals

For immediate release

This document provides essential guidance on the safe and compliant disposal of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No. 870679-59-7), a chemical compound utilized in pharmaceutical research and development.[2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Due to its classification as a primary aromatic amine and a cyclic ketone, this compound requires handling as hazardous chemical waste.[3][4][5] Aromatic amines, as a class, are noted for their potential carcinogenicity and mutagenicity, necessitating stringent safety protocols during handling and disposal.[3][4]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (Nitrile or Neoprene)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or under a fume hood.

II. Waste Collection and Container Management

Proper containment of chemical waste is the first step in compliant disposal.

  • Waste Container: Use only designated, leak-proof, and chemically compatible containers for collecting waste.[6][7] The container should be clearly labeled as "Hazardous Waste."[8]

  • Labeling: The hazardous waste label must include the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one"

    • CAS Number: 870679-59-7

    • Indication of Hazards (e.g., Toxic, Irritant)

    • Accumulation start date[7]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals must be stored separately with physical barriers.[6]

  • Storage: Waste containers must be kept closed at all times except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] The SAA should be a well-ventilated area.[6]

III. Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9]

  • Initial Collection: Collect all waste, including residues and contaminated materials (e.g., weighing boats, pipette tips), in the designated hazardous waste container.

  • Container Full: Once the container is full (no more than 90% capacity to allow for expansion), ensure the cap is securely tightened.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup.[9]

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation, as required by regulatory agencies.[7]

IV. Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Experimental Workflow for Disposal

The following diagram illustrates the standard operating procedure for the disposal of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Disposal Workflow for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onecluster_0Waste Generationcluster_1Waste Collection & Storagecluster_2Final DisposalAWeighing and Handling of Solid CompoundBUse in Experimental ProtocolA->BCGeneration of Contaminated Materials(e.g., pipette tips, gloves)B->CDCollect all waste in alabeled hazardous waste containerC->DTransfer wasteEStore container in designatedSatellite Accumulation Area (SAA)D->EFKeep container closedE->FGContainer is full (≤ 90%)HRequest pickup from EHS orcertified waste disposal vendorG->HITransport to a licensedhazardous waste facilityH->I

Caption: Disposal workflow from generation to final disposal.

This guidance is intended for trained laboratory professionals. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.

Personal protective equipment for handling 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Personal protective equipment for handling 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Essential Safety and Handling: 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Minimum Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[3] Double gloving may be necessary for enhanced protection.[4]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[3] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Fume HoodAll handling of the compound, especially in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

Storage and Preparation:

  • Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and dark place.[3] Long-term storage at -20°C is recommended.

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[3]

  • Inert Atmosphere: For applications sensitive to air and moisture, handle the compound under an inert atmosphere, such as argon or nitrogen.[3]

Handling:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Have all necessary equipment and spill cleanup materials readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to minimize inhalation exposure. Use spark-proof tools if the compound is flammable.[2]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work area.

Disposal Plan

Proper disposal of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]
Contaminated Materials Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[3]
Solutions Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[3] Do not discharge to sewer systems.[2]

Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]

Emergency Procedures
Exposure TypeAction
Skin Contact Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[3]
Eye Contact Flush the eyes with water for at least 15 minutes as a precaution.[3] Seek medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration.[3] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Minor Spill Absorb the material with an inert absorbent material. Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[3]

Visual Workflow for Handling 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

GSafe Handling Workflowcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup & DisposalstartStartppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppefume_hoodPrepare Chemical Fume Hoodppe->fume_hoodmaterialsGather Materials & Spill Kitfume_hood->materialsweighWeigh Solid Compoundmaterials->weighdissolvePrepare Solutionweigh->dissolvedecontaminateDecontaminate Glassware & Surfacesdissolve->decontaminatewasteSegregate & Dispose of Waste(Solid, Liquid, Contaminated PPE)decontaminate->wasteremove_ppeRemove PPEwaste->remove_ppewashWash Hands Thoroughlyremove_ppe->washendEndwash->end

Caption: Workflow for safe handling of 1-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.